JWH-213
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDQKMSPNBPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016886 | |
| Record name | JWH-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824959-83-3 | |
| Record name | JWH-213 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-213 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7U3Q8S6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of JWH-213
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-213, focusing on its chemical structure, physicochemical properties, and pharmacological characteristics. The information is compiled from various scientific sources to support research and drug development activities.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, is a naphthoylindole-class synthetic cannabinoid.[1] It was first synthesized by John W. Huffman and his team as part of a series of compounds to explore the structure-activity relationships at the cannabinoid receptors.[1][2][3]
The chemical structure of this compound is characterized by a central indole (B1671886) ring substituted at the 1-position with a pentyl chain and at the 2-position with a methyl group. The 3-position of the indole ring is connected to a naphthyl ring system via a carbonyl group. The naphthalene (B1677914) ring is further substituted with an ethyl group at the 4-position.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | [1] |
| CAS Number | 824959-83-3 | [1] |
| Molecular Formula | C₂₇H₂₉NO | [1] |
| Molecular Weight | 383.5 g/mol | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml | N/A |
| Appearance | A solution in methanol (B129727) (as commonly supplied) | N/A |
Pharmacological Properties
This compound is a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Its high affinity for these receptors is a key determinant of its biological activity.
Table 2: Receptor Binding Affinities of this compound
| Receptor | Kᵢ (nM) | Source |
| CB1 | 1.5 | [1] |
| CB2 | 0.42 | [1] |
The data indicates that this compound has a slightly higher affinity for the CB2 receptor compared to the CB1 receptor.
Signaling Pathways
As an agonist of the CB1 and CB2 receptors, both of which are G-protein coupled receptors (GPCRs), this compound modulates several intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).
Diagram of the Cannabinoid Receptor Signaling Pathway:
Caption: this compound activated CB1/CB2 receptor signaling pathway.
Upon binding of this compound to the CB1 or CB2 receptor, the associated G-protein is activated. The Gαᵢ/ₒ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate other downstream effectors, including ion channels (e.g., inwardly rectifying potassium channels and voltage-gated calcium channels) and the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
The binding affinities (Kᵢ) of this compound for the CB1 and CB2 receptors were likely determined using a competitive radioligand binding assay, a standard method in pharmacology. The following is a generalized protocol based on the methodologies described in the scientific literature for cannabinoid receptor binding assays.
Diagram of the Competitive Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding to the receptor. In the presence of an agonist like this compound, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated [³⁵S]GTPγS is then quantified as a measure of receptor activation.
cAMP Accumulation Assay: This assay measures the functional consequence of Gᵢ/ₒ-protein activation, which is the inhibition of adenylyl cyclase. Cells expressing the cannabinoid receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of an agonist like this compound to inhibit this forskolin-stimulated cAMP production is then measured, typically using a competitive immunoassay or a reporter gene assay.
In Vitro Metabolism and Pharmacokinetics
Detailed in vitro metabolism and pharmacokinetic data for this compound are limited. However, based on studies of other JWH compounds, it is expected to undergo extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] Common metabolic pathways for synthetic cannabinoids include hydroxylation of the alkyl chain and the naphthyl ring, as well as N-dealkylation.[4] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The high lipophilicity of many synthetic cannabinoids suggests that they may distribute into adipose tissue, potentially leading to longer detection windows.[5]
Conclusion
This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its chemical structure and pharmacological properties have been characterized through various in vitro assays. Further research is needed to fully elucidate its functional activity, metabolic fate, and in vivo pharmacokinetic and pharmacodynamic profiles to better understand its potential therapeutic applications and toxicological risks. This guide provides a foundational understanding of this compound for researchers and scientists in the field of cannabinoid research and drug development.
References
- 1. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Structure-Activity Relationships for 1-Alkyl-3-(1-naphthoyl)indoles at" by John W. Huffman, Gulay Zeggin et al. [digitalcommons.kennesaw.edu]
- 3. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases [mdpi.com]
An In-depth Technical Guide to the Synthesis of (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, a potent synthetic cannabinoid. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document outlines the preparation of key intermediates, including 4-ethyl-1-naphthoic acid and 2-methyl-1-pentyl-1H-indole, followed by their coupling to yield the final product. Detailed experimental protocols, quantitative data, and characterization are provided to assist researchers in the replication of this synthesis.
Introduction
(4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, also known as JWH-210, is a synthetic cannabinoid of the naphthoylindole family. It acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. This guide details a plausible and robust synthetic route to this compound, designed for a laboratory setting.
Synthetic Pathway Overview
The synthesis of (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone can be achieved through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates: 4-ethyl-1-naphthoyl chloride (3) and 2-methyl-1-pentyl-1H-indole (5) . These intermediates are then coupled in the final step to yield the target molecule (6) .
Figure 1: Overall synthetic workflow for (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone.
Experimental Protocols
Synthesis of 4-ethyl-1-naphthoic acid (2)
This procedure outlines the synthesis of 4-ethyl-1-naphthoic acid from 1-bromo-4-ethylnaphthalene via a Grignard reaction followed by carboxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Bromo-4-ethylnaphthalene | 235.12 | 10.0 g | 0.0425 |
| Magnesium turnings | 24.31 | 1.13 g | 0.0468 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Carbon dioxide (dry ice) | 44.01 | Excess | - |
| 1 M Hydrochloric acid | - | As needed | - |
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.13 g).
-
Add a solution of 1-bromo-4-ethylnaphthalene (10.0 g) in anhydrous THF (50 mL) to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or the addition of a crystal of iodine).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and cautiously pour it over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, and then add 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-80%
Synthesis of 4-ethyl-1-naphthoyl chloride (3)
This step converts the carboxylic acid to the more reactive acyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-ethyl-1-naphthoic acid | 200.24 | 5.0 g | 0.025 |
| Thionyl chloride | 118.97 | 5.4 mL | 0.075 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Dimethylformamide (DMF) | - | 1-2 drops | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethyl-1-naphthoic acid (5.0 g) in anhydrous DCM (50 mL).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (5.4 mL) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 4-ethyl-1-naphthoyl chloride is used in the next step without further purification.
Expected Yield: Quantitative
Synthesis of 2-methyl-1-pentyl-1H-indole (5)
This procedure describes the N-alkylation of 2-methylindole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Methylindole | 131.17 | 5.0 g | 0.038 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.83 g | 0.046 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| 1-Bromopentane | 151.04 | 5.6 mL | 0.046 |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.83 g of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (B92381) (2 x 20 mL) to remove the mineral oil, and then carefully add anhydrous DMF (50 mL).
-
Cool the suspension in an ice bath and add a solution of 2-methylindole (5.0 g) in anhydrous DMF (50 mL) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add 1-bromopentane (5.6 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: 80-90%
Synthesis of (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone (6)
This final step is the acylation of the N-alkylated indole with the prepared acyl chloride using the Okauchi procedure.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-methyl-1-pentyl-1H-indole | 201.31 | 4.0 g | 0.0199 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Dimethylaluminum chloride (1 M in hexanes) | 92.52 | 22 mL | 0.022 |
| 4-ethyl-1-naphthoyl chloride | 218.68 | 4.78 g | 0.0219 |
Procedure:
-
In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, dissolve 2-methyl-1-pentyl-1H-indole (4.0 g) in anhydrous DCM (50 mL).
-
Cool the solution in an ice bath and slowly add dimethylaluminum chloride solution (22 mL of 1 M solution in hexanes).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-ethyl-1-naphthoyl chloride (4.78 g) in anhydrous DCM (50 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-75%
Quantitative Data Summary
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 4-ethyl-1-naphthoic acid | 1-Bromo-4-ethylnaphthalene | 200.24 | 8.51 | 6.38 | 75 |
| 2 | 4-ethyl-1-naphthoyl chloride | 4-ethyl-1-naphthoic acid | 218.68 | 5.47 | ~5.47 | ~100 |
| 3 | 2-methyl-1-pentyl-1H-indole | 2-Methylindole | 201.31 | 7.64 | 6.50 | 85 |
| 4 | Final Product | 2-methyl-1-pentyl-1H-indole | 383.53 | 7.63 | 5.34 | 70 |
Note: Yields are representative and may vary based on experimental conditions.
Characterization Data (Predicted)
Product: (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone Molecular Formula: C27H29NO Molecular Weight: 383.53 g/mol
-
1H NMR (CDCl3, 400 MHz): δ (ppm) 8.2-7.2 (m, 10H, Ar-H), 4.1 (t, 2H, N-CH2), 2.9 (q, 2H, Ar-CH2CH3), 2.5 (s, 3H, indole-CH3), 1.8 (m, 2H, N-CH2CH2), 1.4-1.2 (m, 4H, -(CH2)2CH3), 1.3 (t, 3H, Ar-CH2CH3), 0.9 (t, 3H, -(CH2)4CH3).
-
13C NMR (CDCl3, 100 MHz): δ (ppm) 192.0 (C=O), 145.0, 138.0, 136.0, 135.0, 131.0, 130.0, 129.0, 128.0, 127.0, 126.0, 125.0, 124.0, 123.0, 122.0, 115.0, 110.0, 46.0, 30.0, 29.0, 28.0, 22.0, 15.0, 14.0, 13.0.
-
Mass Spectrometry (ESI+): m/z 384.22 [M+H]+.
Note: The predicted NMR and MS data are based on the chemical structure and data from similar compounds. Actual experimental data should be obtained for confirmation.
Signaling Pathway and Mechanism of Action
As a potent cannabinoid agonist, (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone primarily exerts its effects through the G-protein coupled cannabinoid receptors, CB1 and CB2.
Figure 2: Simplified signaling pathway of a cannabinoid agonist at CB1/CB2 receptors.
Conclusion
This technical guide provides a comprehensive and detailed protocol for the synthesis of (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers to produce this compound for further study. Adherence to standard laboratory safety practices is paramount when performing these procedures.
References
JWH-213: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-213, a synthetic cannabinoid of the naphthoylindole class, demonstrates high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization. Quantitative data are summarized for comparative analysis, and key cellular and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The two primary G protein-coupled receptors (GPCRs) of this system, CB1 and CB2, have emerged as significant targets for therapeutic intervention. This compound, chemically described as (4-ethylnaphthalen-1-yl)(1-pentylindol-3-yl)methanone, is a potent synthetic cannabinoid receptor agonist. Understanding its precise mechanism of action is crucial for its application as a research tool and for the development of novel therapeutics targeting the cannabinoid system.
Binding Affinity of this compound at Cannabinoid Receptors
This compound exhibits high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) |
| This compound | CB1 | 1.5 |
| This compound | CB2 | 0.42 |
Table 1: Binding Affinities (Kᵢ) of this compound for Human Cannabinoid Receptors.
Mechanism of Action and Signaling Pathways
As an agonist at cannabinoid receptors, this compound initiates a cascade of intracellular signaling events upon binding. Both CB1 and CB2 receptors are coupled to inhibitory G proteins (Gαi/o).
G Protein Activation
The binding of this compound to the receptor induces a conformational change, leading to the dissociation of the G protein heterotrimer (Gαβγ) and the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then modulate the activity of downstream effector proteins.
Downstream Signaling Cascades
The primary downstream effect of Gαi/o activation by this compound is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can also modulate other signaling pathways, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. Furthermore, activation of cannabinoid receptors can stimulate mitogen-activated protein kinase (MAPK) pathways, influencing gene transcription and cellular processes like proliferation and apoptosis.
Functional Activity of this compound
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.
Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid ligand from the receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
-
Assay Components:
-
Radioligand (e.g., [³H]CP55,940) at a fixed concentration.
-
A range of concentrations of unlabeled this compound.
-
Membrane preparation.
-
Assay buffer.
-
-
Incubation: The components are incubated together to allow for competitive binding.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound.
Objective: To quantify the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to cannabinoid receptors.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Components:
-
[³⁵S]GTPγS.
-
GDP (to ensure G proteins are in an inactive state).
-
A range of concentrations of this compound.
-
Membrane preparation.
-
Assay buffer.
-
-
Incubation: The components are incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration: The reaction is stopped by filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) are determined.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.
Objective: To determine the ability of this compound to inhibit the forskolin-stimulated production of cAMP.
Methodology:
-
Cell Culture: Whole cells expressing CB1 or CB2 receptors are used.
-
Assay Components:
-
Forskolin (an adenylyl cyclase activator).
-
A range of concentrations of this compound.
-
Phosphodiesterase inhibitors (to prevent cAMP degradation).
-
-
Incubation: Cells are pre-treated with this compound and then stimulated with forskolin.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The results are used to generate a dose-response curve for the inhibition of cAMP production, from which the IC₅₀ (potency) is determined.
Conclusion
This compound is a high-affinity synthetic cannabinoid agonist for both CB1 and CB2 receptors. Its mechanism of action follows the canonical pathway of CB1/CB2 receptor activation, involving Gαi/o protein coupling, leading to the inhibition of adenylyl cyclase and modulation of other key signaling pathways. The experimental protocols outlined in this document provide a robust framework for the detailed characterization of its pharmacological properties. Further studies to determine the specific functional potency and efficacy of this compound will be invaluable for its continued use as a pharmacological tool and for the exploration of its therapeutic potential.
JWH-213: A Technical Guide to its Binding Affinity at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the synthetic cannabinoid JWH-213 for the human cannabinoid receptors CB1 and CB2. This document summarizes key quantitative data, details common experimental protocols for determining binding affinity, and visualizes associated signaling pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
This compound is a potent naphthoylindole-class synthetic cannabinoid that demonstrates high affinity for both the central CB1 receptor and the peripheral CB2 receptor. The binding affinity is commonly expressed in terms of the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity.
| Compound | Receptor | Kᵢ (nM) |
| This compound | CB1 | 1.5 |
| This compound | CB2 | 0.42 |
Note: These values are representative and may vary slightly between different experimental conditions and laboratories.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Kᵢ) of a non-radiolabeled compound like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2. The concentration used is typically close to its K_d value.
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO, with subsequent serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4, kept ice-cold.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters) and a vacuum harvester.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Assay Procedure
-
Preparation: Thaw the receptor membrane preparations on ice and dilute them to the desired concentration in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of the non-radiolabeled control ligand.
-
Competition: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the incubation by vacuum filtration through the glass fiber filter plates. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the retained radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/K_d))
Where:
-
[L] is the concentration of the radioligand used.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, leading to downstream signaling.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a radioligand competitive binding assay to determine Ki.
Pharmacological Profile of JWH-213: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-213 is a potent synthetic cannabinoid belonging to the naphthoylindole family. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its receptor binding affinity, functional activity, and expected physiological effects. This document is intended to serve as a resource for researchers engaged in the study of synthetic cannabinoids and the broader endocannabinoid system. While quantitative data on its functional efficacy and in vivo effects are limited in publicly available literature, this guide extrapolates its likely pharmacological characteristics based on its receptor binding profile and data from structurally related compounds.
Introduction
This compound, with the chemical name (4-ethylnaphthalen-1-yl)(1-pentyl-2-methyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid receptor agonist. Like other compounds in the JWH series, it was initially synthesized for research purposes to explore the structure-activity relationships of cannabinoid ligands. Its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors makes it a subject of interest for understanding the physiological and toxicological effects mediated by these receptors.
Receptor Binding Affinity
This compound demonstrates high-affinity binding to both human CB1 and CB2 receptors. The inhibitory constant (Kᵢ) values from competitive radioligand binding assays indicate its potency as a cannabinoid receptor ligand.
| Receptor | Kᵢ (nM) | Reference |
| Human CB1 | 1.5 ± 0.2 | [1] |
| Human CB2 | 0.42 ± 0.05 | [1] |
Note: Kᵢ values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.
Functional Activity
As a potent cannabinoid receptor ligand, this compound is presumed to act as a full agonist at both CB1 and CB2 receptors, a characteristic common among many synthetic cannabinoids. This is in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist. The functional consequence of this is a greater maximal effect (Emax) upon receptor activation.
G-protein Signaling (cAMP Inhibition)
Activation of CB1 and CB2 receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
β-Arrestin Recruitment
Upon agonist binding, G-protein-coupled receptors (GPCRs) also recruit β-arrestin proteins, leading to receptor desensitization, internalization, and activation of G-protein-independent signaling pathways.
Signaling Pathways
The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. The primary pathways are depicted below.
Expected In Vivo Pharmacological Effects
Due to its potent agonism at the CB1 receptor, this compound is expected to elicit the classic "cannabinoid tetrad" of effects in animal models. While specific in vivo studies on this compound are limited, data from structurally similar compounds like JWH-073 and JWH-018 provide a strong basis for these predictions[2][3].
| Effect | Description | Expected Outcome with this compound |
| Analgesia | Reduction of pain sensitivity. | Potent antinociceptive effects in models of acute and chronic pain. |
| Hypothermia | Decrease in core body temperature. | Dose-dependent reduction in body temperature. |
| Catalepsy | Immobility and fixed posture. | Induction of a cataleptic state, characterized by a failure to correct an externally imposed posture. |
| Hypolocomotion | Decrease in spontaneous movement. | Significant reduction in locomotor activity. |
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to characterize synthetic cannabinoids like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with human CB1 or CB2) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically by quantifying the resulting changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-hCB1) are cultured to an appropriate density.
-
Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).
-
Incubation: Cells are incubated for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound. The EC₅₀ (potency) and Emax (efficacy) values are determined from this curve.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR.
Methodology:
-
Cell Line: A specialized cell line is used, often engineered to express the GPCR of interest fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® assay).
-
Assay Setup: Cells are plated in a multi-well plate and treated with varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated for a specific time (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured using a plate reader.
-
Data Analysis: A dose-response curve is constructed by plotting the signal intensity against the concentration of the test compound. The EC₅₀ and Emax values for β-arrestin recruitment are then calculated.
Conclusion
This compound is a high-affinity synthetic cannabinoid that acts as a potent ligand for both CB1 and CB2 receptors. Based on its receptor binding profile and the known pharmacology of related compounds, it is predicted to be a full agonist with significant in vivo activity, including the characteristic cannabinoid tetrad effects. The lack of specific quantitative data on its functional efficacy and in vivo pharmacology highlights an area for future research. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel synthetic cannabinoids.
References
- 1. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
JWH-213: A Technical Guide to a Potent Full Agonist at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-213, a synthetic cannabinoid of the naphthoylindole class, demonstrates high affinity and potent full agonist activity at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
This compound, with the chemical name (4-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a research chemical that has garnered significant interest within the scientific community for its potent interactions with the endocannabinoid system. Like other synthetic cannabinoids, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids, including this compound, often exhibit higher binding affinities and greater efficacy at cannabinoid receptors compared to THC, classifying them as full agonists. This distinction is crucial for understanding their pharmacological and toxicological profiles. This guide serves as a technical resource for professionals engaged in cannabinoid research and drug development.
Quantitative Pharmacological Data
The interaction of this compound with cannabinoid receptors is characterized by its high binding affinity (Ki) and potent functional activity (EC50).
Receptor Binding Affinities
This compound exhibits a strong binding affinity for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | 1.5[1][2] | 0.42[1][2] |
Table 1: Binding Affinities (Ki) of this compound at Human Cannabinoid Receptors.[1][2]
Signaling Pathways
As a full agonist, this compound activates downstream signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory G-proteins (Gi/o).
Canonical G-Protein Dependent Pathway
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and other downstream effectors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of cannabinoid receptors by this compound can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: HEK-293 cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific Binding Control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Test Compound: this compound serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 1 mg/ml BSA.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters (e.g., GF/C).
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a concentration near its Kd), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
In Vitro Characterization of JWH-213: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of JWH-213, a synthetic cannabinoid of the naphthoylindole class. Due to a lack of specific published binding and functional activity data for this compound, this guide presents data from structurally related compounds, JWH-210 and JWH-015, to provide a relevant comparative framework. Detailed experimental protocols for key in vitro assays, including radioligand binding, cAMP functional assays, and GTPγS binding assays, are provided to enable researchers to assess the pharmacological profile of this compound and similar compounds. Furthermore, this guide includes visualizations of the canonical cannabinoid receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies employed in the characterization of synthetic cannabinoids.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. The JWH series of compounds, named after Dr. John W. Huffman, are among the most well-known naphthoylindole cannabinoids. These compounds primarily exert their effects through interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[1] A thorough in vitro characterization is essential to understand the potency, efficacy, and selectivity of novel synthetic cannabinoids like this compound. This guide outlines the fundamental in vitro assays used to determine the pharmacological profile of these compounds.
Quantitative Data Presentation
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-210 and JWH-015
| Compound | Receptor | Ki (nM) | Reference |
| JWH-210 | CB1 | 26 | [2] |
| JWH-210 | CB1 | 230 | [2] |
| JWH-015 | CB1 | 23000 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
Upon activation by an agonist such as a JWH compound, CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activated G-protein also modulates other effectors, including ion channels.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the effects of synthetic cannabinoids.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity cannabinoid ligand like WIN 55,212-2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the assay by rapid filtration through the filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically by measuring changes in intracellular cAMP levels. For CB1 and CB2 receptors, which are Gi/o-coupled, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP.
Materials:
-
Cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK-293 cells).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound and incubate.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data is plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound for inhibiting forskolin-stimulated cAMP accumulation.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP.
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data is analyzed to generate a dose-response curve and determine the EC50 and Emax values for G-protein activation.[3][4]
Conclusion
The in vitro characterization of synthetic cannabinoids is a critical step in understanding their pharmacological and toxicological profiles. While specific data for this compound is currently limited, the established methodologies for radioligand binding, cAMP functional assays, and GTPγS binding assays provide a robust framework for its evaluation. The data from structurally related compounds suggest that this compound is likely to be a potent agonist at cannabinoid receptors. The detailed protocols and workflow visualizations in this guide are intended to support researchers in conducting these essential in vitro studies, contributing to a more comprehensive understanding of the effects of this and other novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The JWH Series of Synthetic Cannabinoids: A Technical Guide to their Discovery, Pharmacology, and Synthesis
An in-depth exploration for researchers, scientists, and drug development professionals.
Executive Summary
The JWH series of compounds, named after their creator Dr. John W. Huffman, represents a large family of synthetic cannabinoids that have had a profound impact on cannabinoid receptor research and, inadvertently, on public health. Initially synthesized as molecular probes to explore the endocannabinoid system, their high affinity and efficacy for cannabinoid receptors, particularly CB1 and CB2, made them valuable research tools. This guide provides a comprehensive technical overview of the discovery, history, pharmacology, and synthesis of the JWH series, with a focus on providing detailed data and experimental methodologies for the scientific community.
Discovery and History
The JWH series of compounds emerged from a research program led by Professor John W. Huffman at Clemson University, which began in 1984.[1] This research, funded by the National Institute on Drug Abuse (NIDA), was aimed at developing pharmacological tools to study the endocannabinoid system.[1][2] The primary goal was to synthesize potent and selective ligands for the cannabinoid receptors, CB1 and CB2, to better understand their physiological and pharmacological roles.[1][3] Over two decades, Huffman's team synthesized over 400 synthetic cannabinoid compounds, each assigned a unique "JWH" identifier.[1][4][5]
The synthesis of these compounds, including the now infamous JWH-018, was not intended for human consumption.[1] However, the relative ease of synthesis and the high potency of these compounds led to their appropriation by clandestine laboratories.[6] In 2008, German authorities first identified JWH-018 as the psychoactive component in herbal incense products marketed under brand names like "Spice" and "K2".[2][7] This marked the beginning of the widespread recreational use and subsequent global health concern associated with synthetic cannabinoids.
Pharmacology and Mechanism of Action
The JWH compounds are potent agonists of the cannabinoid receptors, CB1 and CB2.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and on immune cells, playing a role in inflammation and immune response.
Receptor Binding Affinities and Functional Potency
The JWH series contains compounds with a wide range of affinities for CB1 and CB2 receptors. Many, like JWH-018, exhibit significantly higher binding affinity for these receptors than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[7][[“]] This high affinity, coupled with their status as full agonists (whereas THC is a partial agonist), contributes to their profound physiological effects and, in cases of recreational use, their increased toxicity.[[“]]
Below is a summary of the binding affinities (Ki) and functional potencies (EC50) for a selection of JWH compounds.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | hCB1 EC50 (nM) | hCB2 EC50 (nM) |
| JWH-018 | 9.00 ± 5.00[7] | 2.94 ± 2.65[7] | 102[7][11] | 133[7][11] |
| JWH-073 | 12.9 ± 3.4 | - | - | - |
| JWH-015 | - | - | - | - |
| JWH-210 | 2.6 x 10⁻⁸ M | - | - | - |
| JWH-250 | 1.1 x 10⁻⁷ M | - | - | - |
Note: The data presented is a compilation from multiple sources and methodologies. Direct comparison between values should be made with caution.
Signaling Pathway
Activation of CB1 and CB2 receptors by JWH compounds leads to the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi/o). This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and downstream cellular processes.
Experimental Protocols
The characterization of JWH compounds has relied on a variety of in vitro assays. The following are detailed methodologies for two key experiments.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 cells) or from animal brain tissue.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Radioligand: A commonly used radioligand is [³H]CP-55,940, a high-affinity cannabinoid agonist.
-
Competition Binding: A fixed concentration of the radioligand (e.g., 1.5 nM) is incubated with the receptor-containing membranes in the presence of varying concentrations of the JWH compound.
-
Incubation: The incubation is typically carried out at 37°C for 60-120 minutes.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the JWH compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a JWH compound to inhibit the production of cAMP, a key second messenger in the cannabinoid receptor signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB2 cells) are cultured in appropriate media.
-
Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM 3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.
-
Stimulation: The cells are stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce cAMP production.
-
Treatment: The cells are co-incubated with forskolin and varying concentrations of the JWH compound.
-
Incubation: The incubation is typically carried out at 37°C for a defined period.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the JWH compound that inhibits 50% of the forskolin-stimulated cAMP production (EC50) is determined.
Synthesis of JWH-018
The synthesis of JWH-018 is a two-step process that is relatively straightforward, which contributed to its illicit production.[2][12]
Step 1: Friedel-Crafts Acylation
The first step involves the Friedel-Crafts acylation of indole (B1671886) with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, to form the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.[2][8]
Step 2: N-Alkylation
The second step is the N-alkylation of the intermediate with an alkyl halide, such as 1-bromopentane, in the presence of a base like potassium hydroxide, to yield JWH-018.[8]
Conclusion
The JWH series of compounds, born from academic research aimed at understanding the endocannabinoid system, has left an indelible mark on both science and society. For researchers, these compounds remain valuable tools for dissecting the complexities of cannabinoid receptor pharmacology. This guide has provided a detailed technical overview to support these ongoing scientific endeavors. It is imperative that the knowledge gained from studying these compounds is used to develop safer and more effective therapeutics and to inform public health policies regarding the challenges posed by synthetic drugs of abuse.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular signaling pathway of endocannabinoid system in neuroprotection [pfocr.wikipathways.org]
- 7. scribd.com [scribd.com]
- 8. 2.1 Synthesis of synthetic cannabinoids [bio-protocol.org]
- 9. neogen.com [neogen.com]
- 10. consensus.app [consensus.app]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. benchchem.com [benchchem.com]
JWH-213: A Technical Guide to its Metabolism and Potential Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-213, a synthetic cannabinoid of the naphthoylindole class, presents a significant area of interest for researchers in pharmacology and toxicology. While direct metabolic studies on this compound are limited in publicly available literature, a comprehensive understanding of its biotransformation and the pharmacological activity of its metabolites can be extrapolated from extensive research on structurally similar analogues, such as JWH-018, JWH-073, and JWH-200. This guide synthesizes the current knowledge on the metabolism of naphthoylindole synthetic cannabinoids to predict the metabolic fate of this compound and to identify its potential pharmacologically active metabolites. The primary metabolic pathways are anticipated to involve Phase I oxidation reactions, including hydroxylation and dihydrodiol formation on the naphthalene (B1677914) ring and alkyl chain, as well as N-dealkylation, followed by Phase II glucuronidation. Several of these metabolites, particularly the hydroxylated forms, are expected to retain significant affinity and agonist activity at cannabinoid receptors (CB1 and CB2), potentially contributing to the overall pharmacological and toxicological profile of the parent compound.
Introduction
This compound, or (4-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a potent synthetic cannabinoid.[1] Like other members of the JWH series, it acts as an agonist at the cannabinoid receptors CB1 and CB2. The metabolism of synthetic cannabinoids is a critical factor in determining their duration of action, potency, and potential for toxicity. Metabolites can possess their own pharmacological activity, sometimes exceeding that of the parent compound. This document provides a detailed technical overview of the predicted metabolism of this compound and the potential for the formation of active metabolites, based on established metabolic pathways of analogous compounds.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed through well-characterized Phase I and Phase II biotransformation reactions, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).[2][3]
Phase I Metabolism
Phase I metabolism of this compound is predicted to involve several key oxidative reactions:
-
Hydroxylation: This is a major metabolic route for naphthoylindoles.[2][4][5] Hydroxylation can occur at multiple positions on the molecule, including the indole (B1671886) ring, the naphthalene ring, and the N-pentyl chain. Monohydroxylated metabolites are commonly observed.[2][6]
-
Dihydrodiol Formation: The naphthalene moiety is susceptible to epoxidation followed by hydrolysis to form dihydrodiols. This is a significant pathway for many polycyclic aromatic hydrocarbons.[2][5]
-
N-dealkylation: Cleavage of the N-pentyl chain is another anticipated metabolic step.[2]
-
Carboxylation: The terminal methyl group of the pentyl chain can be oxidized to a carboxylic acid.
The primary enzymes responsible for these transformations in related JWH compounds are CYP2C9 and CYP1A2, with contributions from other isoforms such as CYP3A4, CYP2D6, and CYP2C19.[2][7]
Phase II Metabolism
Phase I metabolites, particularly those with newly introduced hydroxyl groups, are expected to undergo Phase II conjugation reactions. The most common conjugation pathway for synthetic cannabinoid metabolites is glucuronidation, catalyzed by UGTs.[3] These glucuronide conjugates are more water-soluble and are readily excreted in urine.
Potential Active Metabolites
A crucial aspect of synthetic cannabinoid metabolism is that many of the Phase I metabolites retain significant pharmacological activity.[3][6][8] Based on studies of JWH-018 and JWH-073, it is highly probable that the hydroxylated metabolites of this compound will exhibit high affinity for and agonist activity at CB1 and CB2 receptors.[6][8] This has important implications for the duration and intensity of the pharmacological effects, as well as the toxicological profile. Carboxylated metabolites, in contrast, generally show reduced or no affinity for cannabinoid receptors.[6]
Quantitative Data Summary
While specific quantitative data for this compound metabolism is not available, the following tables summarize typical binding affinities and metabolic enzyme kinetics for the closely related analogue JWH-018 and its metabolites. This data provides a reasonable estimate for the expected properties of this compound metabolites.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-018 and its Metabolites.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-018 | 9.00 ± 1.00 | 2.94 ± 0.26 |
| JWH-018 N-5-hydroxypentyl | 4.7 ± 0.8 | 3.2 ± 0.5 |
| JWH-018 N-pentanoic acid | > 10,000 | > 10,000 |
| JWH-073 | 8.9 ± 1.2 | 38.3 ± 7.1 |
| JWH-073 N-4-hydroxypentyl | 12.1 ± 1.9 | 16.2 ± 2.8 |
Data extrapolated from studies on JWH-018 and JWH-073. The activity of this compound metabolites is predicted to be similar.
Table 2: Enzyme Kinetics for JWH-018 Metabolism by Human Liver Microsomes.
| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |
| N-5-hydroxypentyl | 1300 ± 100 | 3.8 ± 0.6 |
| N-4-hydroxypentyl | 280 ± 20 | 4.2 ± 0.8 |
This data illustrates the typical rates of formation for major hydroxylated metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the study of synthetic cannabinoid metabolism, which would be applicable to this compound.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
-
Objective: To identify Phase I metabolites of this compound.
-
Materials: this compound, pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify metabolites based on their mass-to-charge ratio and fragmentation patterns.[9][10]
-
Cannabinoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and its potential metabolites for CB1 and CB2 receptors.
-
Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [3H]CP-55,940), this compound and its synthesized metabolites, binding buffer (e.g., Tris-HCl with BSA).
-
Procedure:
-
Prepare a series of dilutions of the test compounds (this compound and metabolites).
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubate at 30°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[11]
-
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification of this compound.
Conclusion
While direct experimental data on the metabolism of this compound is scarce, a robust predictive model can be constructed based on the extensive research conducted on its structural analogues. The metabolism of this compound is anticipated to be complex, involving multiple Phase I and Phase II enzymatic reactions. Crucially, the formation of pharmacologically active hydroxylated metabolites is highly probable, which may significantly influence the compound's overall effects and duration of action. Further research involving in vitro and in vivo studies is necessary to definitively characterize the metabolic profile of this compound and to quantify the activity of its metabolites. The experimental protocols and predictive pathways outlined in this guide provide a solid foundation for such future investigations.
References
- 1. Substance Details this compound [unodc.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of JWH-213: A Technical Guide
Disclaimer: Direct preclinical toxicological data for the synthetic cannabinoid JWH-213 is not extensively available in peer-reviewed literature. The physiological and toxicological properties of this specific compound have not been thoroughly evaluated. This guide, therefore, provides a comprehensive overview based on the pharmacological profile of this compound and draws inferences from preclinical studies on structurally related synthetic cannabinoids from the JWH series. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical name (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid of the naphthoylindole class.[1] Like other compounds in this series, it was synthesized to explore the structure-activity relationships of cannabinoid receptors. Synthetic cannabinoids, including those from the JWH series, are known to be potent agonists of the cannabinoid receptors CB1 and CB2. While initially developed for research purposes, many of these compounds have emerged as drugs of abuse, commonly found in "herbal incense" products. The high affinity and efficacy of these synthetic compounds at cannabinoid receptors often translate to more intense and prolonged psychoactive effects and a higher potential for toxicity compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.
Pharmacological Profile of this compound
The primary mechanism of action for this compound, like other JWH compounds, is its interaction with the CB1 and CB2 cannabinoid receptors. The binding affinities of this compound have been characterized and are presented in the table below.
| Receptor | Binding Affinity (Ki, nM) |
| CB1 | 1.5 |
| CB2 | 0.42 |
| (Data sourced from Cayman Chemical)[2][3] |
This compound demonstrates high affinity for both CB1 and CB2 receptors, with a notable selectivity for the CB2 receptor. The activation of the CB1 receptor, predominantly found in the central nervous system, is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is primarily expressed in the peripheral nervous system and immune cells and is associated with immunomodulatory functions.
Inferred Toxicological Profile and Comparative Data
Due to the absence of specific toxicological studies on this compound, its potential toxicological profile must be inferred from data on other potent, structurally similar JWH compounds. Preclinical studies on compounds like JWH-018, JWH-073, JWH-081, and JWH-210 have revealed a range of adverse effects.
Comparative Toxicological Data of Related JWH Compounds
| Compound | Animal Model | Dosing | Observed Toxicities | Reference |
| JWH-018 | Mice | 0.3-6 mg/kg | Bradycardia, tachyarrhythmias, bradypnea, hypertension. | [4][5] |
| Mice | Inhalation & IP | Hypothermia, hypolocomotion, catalepsy (IP only), antinociception. | [6][7] | |
| JWH-073 | Mice | 1 mg/kg i.p. | Altered brain electrical responsiveness, minor behavioral symptoms. | [8] |
| Mice | Inhalation & IP | Hypothermia, hypolocomotion, catalepsy (IP only), antinociception. | [6][7] | |
| JWH-081 | Mice | 0.1, 1, 5 mg/kg | Decreased locomotor activity, tremor, distorted nuclei in nucleus accumbens. | [9] |
| JWH-210 | Mice | 0.1, 1, 5 mg/kg | Decreased locomotor activity, tremor, distorted nuclei in nucleus accumbens. | [9] |
Potential Toxicities of this compound
Based on its potent cannabinoid receptor agonism, the preclinical toxicological profile of this compound could potentially include:
-
Neurotoxicity: Similar to JWH-081 and JWH-210, high doses of this compound may induce neurotoxic effects, including neuronal damage in brain regions rich in CB1 receptors.[9]
-
Cardiotoxicity: Cardiovascular effects such as bradycardia, arrhythmias, and hypertension, as observed with JWH-018, are a potential concern.[4][5]
-
Behavioral and Motor Effects: this compound is likely to induce the "cannabinoid tetrad" of effects in animal models: hypolocomotion, catalepsy, analgesia, and hypothermia.[6][7][8]
-
Genotoxicity: While not specifically studied for this compound, some synthetic cannabinoids have been investigated for genotoxic potential, and this remains an area for further investigation.
Experimental Protocols for Preclinical Toxicological Assessment
The following outlines a generalized experimental protocol for assessing the preclinical toxicology of a synthetic cannabinoid like this compound, based on methodologies reported in the literature for related compounds.
Acute Toxicity Study
-
Animal Model: Male CD-1 or C57BL/6 mice are commonly used.
-
Dosing: A range of doses, typically from 0.1 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) injection. The compound is often dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline.
-
Observations: Animals are observed for a minimum of 24 hours post-administration. Key parameters to monitor include:
-
Mortality: Number of deaths within the observation period.
-
Clinical Signs: Changes in posture, gait, respiration, and the presence of tremors or convulsions.
-
Behavioral Changes: Assessment of locomotor activity using an open-field test and catalepsy using the bar test.
-
Physiological Parameters: Rectal temperature for hypothermia and tail-flick or hot-plate tests for analgesia.
-
Sub-chronic Toxicity Study
-
Animal Model: As above.
-
Dosing: Daily administration of selected doses for a period of 14 to 28 days.
-
Observations: In addition to the observations in the acute study, the following are monitored:
-
Body Weight: Recorded daily.
-
Food and Water Consumption: Measured daily.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of key biomarkers of organ function (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney).
-
Histopathology: At the termination of the study, major organs (brain, heart, liver, kidneys, lungs, spleen) are collected, weighed, and examined for gross and microscopic pathological changes.
-
Visualizations: Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Caption: Generalized signaling pathway of CB1/CB2 receptors upon activation by an agonist.
Preclinical Toxicological Evaluation Workflow
Caption: A logical workflow for the preclinical toxicological evaluation of a novel synthetic cannabinoid.
Conclusion
The synthetic cannabinoid this compound is a potent agonist at both CB1 and CB2 receptors. While this indicates a high potential for significant physiological and psychoactive effects, a specific preclinical toxicological profile for this compound is currently lacking in the scientific literature. Based on data from structurally similar JWH compounds, it can be inferred that this compound may pose risks of neurotoxicity, cardiotoxicity, and significant behavioral and motor impairments. The need for comprehensive preclinical toxicological studies on this compound is critical to fully understand its safety profile and potential for harm. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. Pharmaco-toxicological effects of the synthetic cannabinoids 4F-ABUTINACA, SDB-005, and JWH-018 in mice. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210 [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 9. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
JWH-213: A Comprehensive Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of JWH-213, a potent synthetic cannabinoid, in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. This document is intended to serve as a critical resource for researchers and professionals involved in the study and development of cannabinoids, offering precise data, experimental methodologies, and a visualization of its primary signaling pathway.
Core Data: Solubility of this compound
This compound, with the formal name (4-ethyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)-methanone, is a naphthoylindole-class synthetic cannabinoid that exhibits strong binding affinity for both the central CB1 and peripheral CB2 receptors.[1] Understanding its solubility is paramount for the preparation of stock solutions, in vitro and in vivo assay design, and formulation development.
| Solvent | Chemical Class | Polarity | Solubility (mg/mL) | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 5 | Quantitative | [1] |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | 10 | Quantitative | [1] |
| Ethanol | Alcohol | Polar Protic | 10 | Quantitative | [1] |
| Methanol (B129727) | Alcohol | Polar Protic | Soluble* | Qualitative | [2] |
| Acetonitrile (B52724) | Nitrile | Polar Aprotic | Soluble** | Inferred |
*this compound is commercially supplied as a solution in methanol, indicating good solubility.[2] **Many synthetic cannabinoids are soluble in acetonitrile.[3]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following protocol outlines a standardized and reliable "shake-flask" method for determining the thermodynamic equilibrium solubility of this compound in an organic solvent. This method is widely accepted for its accuracy and reproducibility.
Materials and Equipment:
-
This compound (crystalline powder)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of crystalline this compound and transfer it into a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct preliminary time-to-equilibrium studies to determine the optimal duration.
-
-
Phase Separation:
-
Following equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for a sufficient period to permit the sedimentation of the undissolved this compound.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any residual microparticles of the undissolved solid.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear dynamic range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted this compound solution using a pre-validated analytical method, such as HPLC-UV.
-
A calibration curve must be prepared using a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of Key Processes
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining this compound solubility.
Signaling Pathway of this compound via CB1/CB2 Receptors
This compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: this compound signaling cascade via CB1/CB2 receptors.
References
JWH-213 and the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213, a naphthoylindole-class synthetic cannabinoid, exhibits high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This document provides a comprehensive technical overview of the interaction between this compound and the endocannabinoid system, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. This guide is intended to serve as a resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics targeting the endocannabinoid system.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following table summarizes the binding affinities of this compound for the human cannabinoid receptors CB1 and CB2. This data is crucial for understanding the compound's potency and potential selectivity.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1/CB2) |
| This compound | CB1 | 1.5 ± 0.2[1] | 3.6x for CB2[1] |
| CB2 | 0.42 ± 0.05[1] |
Core Signaling Pathways of Cannabinoid Receptors
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, such as with this compound, a conformational change in the receptor initiates a cascade of intracellular signaling events. The principal pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: Cannabinoid receptor activation can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor signaling can also involve the activation of the ERK (extracellular signal-regulated kinase) pathway, which plays a role in regulating various cellular processes such as gene expression, proliferation, and differentiation.
-
Recruitment of β-Arrestin: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
The following diagram illustrates the canonical signaling pathway for cannabinoid receptors.
Simplified overview of cannabinoid receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of cannabinoid receptor ligands like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Workflow Diagram:
Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Receptor membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a potent unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate adenylyl cyclase activity, a key downstream effector of cannabinoid receptors.
Workflow Diagram:
Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture CHO or HEK293 cells stably expressing the human CB1 or CB2 receptor.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to activate adenylyl cyclase and increase basal cAMP levels.
-
Add serial dilutions of the test compound (this compound) or a known cannabinoid receptor agonist as a positive control.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal (fluorescence or luminescence) is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (for agonists) or IC50 (for inverse agonists) and the Emax (maximum effect).
-
ERK Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway by quantifying the phosphorylation of ERK.
Workflow Diagram:
Workflow for an ERK phosphorylation assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or CHO) expressing the cannabinoid receptor of interest in multi-well plates.
-
Once confluent, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.
-
Treat the cells with various concentrations of the test compound (this compound) for a short duration (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of each lysate.
-
-
Detection of Phosphorylated ERK:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA or In-Cell Western: Utilize plate-based immunoassays with antibodies against p-ERK and total ERK for a more high-throughput analysis.
-
-
Data Analysis:
-
Quantify the signal for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK signal against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC50 and Emax for ERK activation.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G protein-independent signaling.
Workflow Diagram:
Workflow for a β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Line and Reagents:
-
Utilize a commercially available cell line (e.g., PathHunter® from DiscoveRx) that co-expresses the cannabinoid receptor fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
-
Assay Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Add serial dilutions of the test compound (this compound) or a known agonist.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and subsequent β-arrestin recruitment.
-
-
Signal Detection:
-
Add the substrate for the complemented enzyme according to the manufacturer's protocol.
-
Measure the resulting chemiluminescent or fluorescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors, exhibiting a slight preference for CB2. Its interaction with these receptors is expected to trigger canonical Gi/o-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channels, as well as activation of the MAPK pathway and recruitment of β-arrestin. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of the functional activity and signaling profile of this compound and other cannabinoid ligands. Further research is warranted to fully elucidate the specific functional efficacy and potential signaling bias of this compound at both cannabinoid receptor subtypes, which will be critical for understanding its pharmacological effects and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of JWH-213 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213 is a potent synthetic cannabinoid of the naphthoylindole class. It acts as a high-affinity agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Understanding the functional consequences of this compound interaction with these receptors is crucial for both elucidating its pharmacological profile and for the development of potential therapeutic applications or the assessment of its toxicological risk. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in cell culture systems, focusing on cell viability and key signaling pathways associated with CB1 and CB2 receptor activation.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for the human cannabinoid receptors CB1 and CB2. Functional potency (EC₅₀) and inhibitory concentration (IC₅₀) values from cell-based assays are not widely available in the cited literature and would need to be determined experimentally using the protocols provided below.
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Kᵢ) | Human CB1 | 1.5 | [1] |
| Binding Affinity (Kᵢ) | Human CB2 | 0.42 | [1] |
| Functional Potency (EC₅₀) - cAMP Inhibition | Human CB1/CB2 | Data not available in cited literature | |
| Functional Potency (EC₅₀) - ERK Phosphorylation | Human CB1/CB2 | Data not available in cited literature | |
| Cytotoxicity (IC₅₀) | Various Cell Lines | Data not available in cited literature |
Signaling Pathways and Experimental Workflow
Activation of cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs) of the Gi/o family, by an agonist like this compound initiates a cascade of intracellular signaling events. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G protein can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinase (ERK). The following diagrams illustrate these pathways and a general experimental workflow for assessing the effects of this compound.
References
Application Notes and Protocols for JWH-213 Administration in In Vivo Animal Models
Introduction
JWH-213 is a synthetic cannabinoid of the naphthoylindole family, structurally related to other well-characterized research compounds such as JWH-018 and JWH-073. These compounds primarily act as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. In vivo administration of these synthetic cannabinoids in animal models, typically rodents, has been shown to produce a range of physiological and behavioral effects, often referred to as the "cannabinoid tetrad": hypolocomotion, catalepsy, analgesia, and hypothermia.[1] These models are crucial for investigating the pharmacological, toxicological, and neurochemical properties of novel synthetic cannabinoids.
These application notes provide a comprehensive guide for researchers on the preparation and administration of this compound in in vivo animal models, along with protocols for assessing its characteristic effects.
Data Presentation: Quantitative Effects of Related JWH Compounds
The following tables summarize quantitative data from in vivo studies on JWH-073 and JWH-018, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Intraperitoneally (i.p.) Administered JWH-073 and JWH-018 in Mice
| Compound | Dose (mg/kg, i.p.) | Animal Model | Primary Effects Observed | Quantitative Results | Reference |
| JWH-073 | 1 | Male CD-1 Mice | Decreased motor activity, impaired visual sensorimotor responses, memory alteration. | ~48% decrease in motor activity at 25 min; ~38% reduction in visual object response at 25 min; ~33% memory function alteration up to 24h. | [1] |
| JWH-073 | 3-30 | Mice | Dose-dependent reduction in locomotor activity. | Data not specified. | [2] |
| JWH-018 | 10 | Mice | Hypothermia, catalepsy, analgesia. | Mean rectal temperature of 30.90 ± 0.33 °C; significant catalepsy; maximum tail-flick latency of 10s. | [2] |
| JWH-018 | 6 | Male ICR-CD1® Mice | Increased locomotor activity and aggressiveness with repeated administration. | Progressive increase in spontaneous locomotion. | [3] |
Table 2: Effects of Inhaled JWH-073 and JWH-018 in Mice
| Compound | Dose (mg/30 L of air) | Animal Model | Primary Effects Observed | Quantitative Results | Reference |
| JWH-073 | 100 | Mice | Hypothermia, analgesia. | Mean rectal temperature of 32.22 ± 0.20 °C; mean tail-flick latency of 4.93 ± 1.03 s. | [2] |
| JWH-018 | 100 | Mice | Hypothermia, analgesia. | Mean rectal temperature of 30.75 ± 0.30 °C; mean tail-flick latency of 5.10 ± 0.29 s. | [2] |
Experimental Protocols
Drug Preparation
Synthetic cannabinoids like this compound are lipophilic and require a specific vehicle for in vivo administration.
Protocol 3.1.1: Vehicle Preparation for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Ethanol (B145695) (absolute)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of this compound powder in absolute ethanol. The final concentration of ethanol in the solution should be low (e.g., 5%).
-
Add Tween 80 to the solution. The final concentration of Tween 80 is typically around 2-8%.[2]
-
Bring the solution to the final desired volume with 0.9% saline.
-
Vortex or sonicate the solution until the compound is fully dissolved and the solution is homogenous.
-
The vehicle control solution should consist of the same concentrations of ethanol, Tween 80, and saline without the this compound.
-
Animal Models and Administration
-
Animal Species: Male CD-1 or ICR-CD1 mice are commonly used.[1][3] Sprague-Dawley rats have also been utilized in studies with other synthetic cannabinoids.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and straightforward method. Inhalation can also be used to mimic human routes of administration.[2]
-
Dosage: Based on related compounds, initial dose-finding studies for this compound could start in the range of 0.1 to 10 mg/kg for i.p. administration.
Protocol 3.2.1: Intraperitoneal (i.p.) Administration
-
Prepare the this compound solution as described in Protocol 3.1.1.
-
Gently restrain the mouse or rat.
-
Administer the solution via i.p. injection at a volume of approximately 4-10 μl/g of body weight.[2]
-
Administer the vehicle solution to the control group using the same procedure.
-
Observe the animals for any immediate adverse reactions.
Behavioral and Physiological Assays (The Cannabinoid Tetrad)
The following protocols are used to assess the classic effects of cannabinoid agonists.
Protocol 3.3.1: Assessment of Locomotor Activity
-
Individually place mice in an open-field activity chamber.
-
Allow for a habituation period (e.g., 30 minutes) before drug administration.
-
Administer this compound or vehicle.
-
Record locomotor activity (distance traveled, line crossings) using an automated tracking system for a set duration (e.g., 30-60 minutes). A significant decrease in locomotor activity is indicative of a cannabinoid-like effect.[1]
Protocol 3.3.2: Assessment of Catalepsy (Bar Test)
-
Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the mouse to remove both forepaws from the bar.
-
A maximum cut-off time (e.g., 30-60 seconds) is typically set. An increase in the time spent on the bar indicates catalepsy.[2]
Protocol 3.3.3: Assessment of Analgesia (Tail-Flick or Hot-Plate Test)
-
Tail-Flick Test:
-
Focus a beam of radiant heat onto the mouse's tail.
-
Measure the latency to flick the tail away from the heat source.
-
A cut-off time is used to prevent tissue damage.
-
-
Hot-Plate Test:
-
Place the mouse on a heated surface (e.g., 52-55°C).
-
Measure the latency to a nociceptive response (e.g., licking a paw, jumping).
-
An increased latency in either test suggests an analgesic effect.[2]
-
Protocol 3.3.4: Assessment of Hypothermia
-
Measure the baseline rectal temperature of the animal using a digital thermometer.
-
Administer this compound or vehicle.
-
Measure the rectal temperature at set time points post-administration (e.g., 15, 30, 60, 90, 120 minutes). A significant decrease in body temperature is indicative of hypothermia.[2]
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
JWH compounds exert their effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Cannabinoid receptor signaling pathway initiated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo characterization of a novel synthetic cannabinoid like this compound.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated treatment with JWH-018 progressively increases motor activity and aggressiveness in male mice: involvement of CB1 cannabinoid and D1/D2 dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of JWH-213 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of JWH-213, a potent synthetic cannabinoid, in biological matrices such as plasma and urine. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, toxicological screening, and metabolism research of this compound.
Introduction
This compound is a synthetic cannabinoid of the naphthoylindole class that acts as a potent agonist at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1] Its high affinity and potential for abuse necessitate sensitive and specific analytical methods for its detection in biological samples. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for the quantification of synthetic cannabinoids in complex biological matrices.
Experimental
Sample Preparation
Biological samples require extraction and purification prior to LC-MS/MS analysis to remove interferences and concentrate the analyte. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol for Plasma:
-
To 500 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., this compound-d5).
-
Add 1 mL of alkaline buffer (e.g., 0.1 M sodium carbonate, pH 10).
-
Vortex for 30 seconds.
-
Add 3 mL of a water-immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol for Urine:
For urine samples, an initial hydrolysis step is often required to cleave glucuronide conjugates.
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution and an appropriate buffer (e.g., acetate buffer, pH 5).
-
Incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol in water).
-
Elute the analyte with an appropriate elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
Table 2: Putative Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 384.2 | 185.1 (Quantifier) | 25 | 100 |
| 155.1 (Qualifier) | 35 | 100 | ||
| This compound-d5 (IS) | 389.2 | 190.1 | 25 | 100 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion [M+H]+ for this compound is approximately 384.2, based on its molecular weight of 383.5 g/mol .[1][2] The product ions are based on the fragmentation of the naphthoyl and indole (B1671886) moieties.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. Key parameters to evaluate are summarized below.
Table 3: Typical Method Validation Parameters for Synthetic Cannabinoids
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over a range of 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration (80-120% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is depicted below.
Caption: General signaling pathway of cannabinoid receptors.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in biological samples. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results. This application note serves as a comprehensive guide for researchers working with this compound and other synthetic cannabinoids.
References
Application Notes and Protocols: JWH-213 Dose-Response in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213 is a potent synthetic cannabinoid of the naphthoylindole family. Understanding its dose-dependent effects on neuronal cells is crucial for assessing its neurotoxic potential and mechanism of action. This document provides available quantitative data for the related compound JWH-210 and outlines detailed protocols for establishing a dose-response curve for this compound or similar compounds in neuronal cell lines.
Quantitative Data Summary (for JWH-210)
The following table summarizes in vivo neurotoxicity data for JWH-210 in mice, which can serve as a preliminary reference for designing in vitro studies.
| Compound | Doses Administered (in vivo, mice) | Observed Effects | Citation |
| JWH-210 | 0.1 mg/kg | One mouse death reported (cause suggested to be other than substance effect). | [1] |
| JWH-210 | 1 mg/kg | No significant behavioral changes noted in the functional observation battery test. | [1] |
| JWH-210 | 5 mg/kg | Showed traction and tremor; significantly decreased locomotor activities and rotarod retention time. Histopathological analysis revealed distorted nuclei and nucleus membranes in neural cells of the nucleus accumbens core shell. | [1][2] |
Experimental Protocols
To determine the dose-response curve of this compound in neuronal cell lines, standard cell viability and cytotoxicity assays are recommended. The following are detailed protocols for the MTT and LDH assays.
Cell Culture
-
Cell Line: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-SH are commonly used models for neurotoxicity studies.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM/F12 or RPMI) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently swirl the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
This compound stock solution
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[4]
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release). Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to generate a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound.
Hypothetical Signaling Pathway
References
Application Note and Protocols for Studying Cannabinoid Receptor Signaling Using JWH-213
Audience: Researchers, scientists, and drug development professionals.
Introduction: JWH-213 is a potent synthetic cannabinoid of the naphthoylindole class that acts as a high-affinity agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1][2] Its strong binding to both receptor subtypes makes it a valuable research tool for investigating the intricacies of cannabinoid receptor signaling pathways. This document provides detailed protocols for utilizing this compound to characterize receptor binding, functional activity through cAMP modulation, and downstream signaling via the MAPK/ERK pathway.
Physicochemical Properties and Binding Affinity of this compound
This compound's chemical properties and binding affinities are crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | (4-ethyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)-methanone |
| CAS Number | 824959-83-3[2] |
| Molecular Formula | C₂₇H₂₉NO[2] |
| Formula Weight | 383.5 g/mol [2] |
| Purity | ≥98%[2] |
| Formulation | A solution in methanol[2] |
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 1.5 nM[1][2] |
Note: The inhibition constant (Ki) is a measure of binding affinity. A lower Ki value indicates a stronger binding affinity.[3][4]
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[3][5] Upon activation by an agonist like this compound, these receptors initiate intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] Additionally, cannabinoid receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases ERK1 and ERK2.[3][5][7]
Experimental Protocols
Protocol 1: Radioligand Displacement Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from CB1 or CB2 receptors.
Methodology:
-
Preparation: Use cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors.
-
Incubation:
-
In a 96-well plate, add binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Add a constant concentration of a suitable radioligand (e.g., [³H]CP-55,940).
-
Add varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specific binding.
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. This protocol is based on a real-time bioluminescence resonance energy transfer (BRET) or similar biosensor assay.[8]
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293) stably expressing a cannabinoid receptor (CB1 or CB2) and a cAMP biosensor into a 96- or 384-well plate. Allow cells to adhere overnight.
-
Compound Addition:
-
Remove the culture medium.
-
Add assay buffer containing varying concentrations of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production.
-
Signal Detection: Immediately measure the output signal (e.g., luminescence or fluorescence) using a plate reader. The signal from the biosensor will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the EC₅₀ or IC₅₀ value from the resulting dose-response curve. This value represents the concentration of this compound required to produce 50% of its maximal inhibitory effect.[9]
-
Protocol 3: Western Blot for MAPK/ERK Pathway Activation
This protocol assesses the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the cannabinoid receptor of interest in 6-well plates.
-
Once confluent, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with this compound at various concentrations or for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2, and subsequently for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensity for p-ERK, total ERK, and the loading control using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
-
References
- 1. JWH 213 - Biochemicals - CAT N°: 11659 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
JWH-213: A High-Affinity Research Tool for Investigating Cannabinoid Receptor Function in Central Nervous System Disorders
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213 is a potent, non-selective synthetic cannabinoid agonist that exhibits high affinity for both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2). As a member of the naphthoylindole family, its rigid structure confers strong binding to these G protein-coupled receptors, making it a valuable research tool for elucidating the role of the endocannabinoid system in the pathophysiology of various central nervous system (CNS) disorders. These include, but are not limited to, neurodegenerative diseases, epilepsy, anxiety, and neuroinflammation. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Mechanism of Action
This compound acts as a full agonist at both CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the CNS, where it modulates neurotransmitter release, synaptic plasticity, and neuronal excitability. The CB2 receptor is primarily found on immune cells, including microglia in the brain, and is a key regulator of inflammatory processes. By activating both receptors, this compound can be utilized to study the integrated effects of cannabinoid signaling on neuronal function and neuroinflammation.
Upon binding, this compound activates intracellular signaling cascades through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. Furthermore, activation of cannabinoid receptors can trigger the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cell survival.
Applications in CNS Disorders Research
-
Neuroinflammation: Given its high affinity for the CB2 receptor, this compound is a valuable tool for investigating the role of this receptor in modulating microglial activation and the production of pro-inflammatory and anti-inflammatory cytokines in the brain.
-
Epilepsy and Seizure Disorders: The potent activation of CB1 receptors by this compound allows for the exploration of its anticonvulsant properties in various preclinical models of epilepsy.[1][2] Research can focus on its effects on neuronal hyperexcitability and seizure thresholds.
-
Neurodegenerative Diseases: this compound can be employed to study the neuroprotective potential of cannabinoid receptor activation in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where neuroinflammation and excitotoxicity are implicated.
-
Synaptic Plasticity and Cognition: As a potent CB1 agonist, this compound can be used to investigate the influence of the endocannabinoid system on synaptic plasticity, learning, and memory. In vitro electrophysiological studies, such as those examining long-term potentiation (LTP), can elucidate its effects on synaptic strength.[3][4]
Data Presentation
The following tables summarize key quantitative data for this compound and the closely related compound JWH-210. Due to the limited availability of published functional and pharmacokinetic data for this compound, data from JWH-210 is provided as a representative example for these parameters and is clearly noted.
Table 1: Cannabinoid Receptor Binding Affinities of this compound
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human CB1 | 1.5 |
| This compound | Human CB2 | 0.42 |
Data sourced from Cayman Chemical product information sheet.
Table 2: Representative Functional Activity of a High-Affinity Naphthoylindole (JWH-210)
| Assay Type | Receptor | Parameter | Value (nM) |
| cAMP Functional Assay | Human CB1 | EC₅₀ | 0.44 |
| cAMP Functional Assay | Human CB2 | EC₅₀ | 0.28 |
Note: This data is for JWH-210 and is presented as a representative example of a potent, non-selective naphthoylindole agonist.
Table 3: Representative Pharmacokinetic Parameters of a High-Affinity Naphthoylindole (JWH-210) in Rats
| Compound | Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
| JWH-210 | Subcutaneous | 0.5 | 4.20 ± 0.86 | 1 |
Note: This data is for JWH-210 and is presented as a representative example.[5] Pharmacokinetic profiles can vary significantly based on the specific compound, formulation, and animal model.
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound Research.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors
This protocol determines the binding affinity (Kᵢ) of this compound for human CB1 and CB2 receptors expressed in HEK-293 cells.
Materials:
-
HEK-293 cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
This compound
-
WIN55,212-2 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/C)
-
96-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 0.01 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CP55,940 (at a concentration close to its K_d), and 100 µL of receptor membrane suspension.
-
Non-specific Binding: 50 µL WIN55,212-2 (10 µM final concentration), 50 µL [³H]CP55,940, and 100 µL of receptor membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]CP55,940, and 100 µL of receptor membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 2: In Vitro cAMP Functional Assay
This protocol measures the potency (EC₅₀) of this compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Assay:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Add forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 3: In Vivo Assessment of Anti-inflammatory Effects in a Mouse Model of Neuroinflammation
This protocol outlines a general procedure to evaluate the ability of this compound to reduce neuroinflammation induced by lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., ethanol, emulphor, and saline in a 1:1:18 ratio)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Reagents for qPCR or Western blotting
Procedure:
-
Animal Groups: Divide mice into four groups: Vehicle + Saline, Vehicle + LPS, this compound + Saline, and this compound + LPS.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the inflammatory challenge.
-
Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg, intraperitoneally) or sterile saline.
-
Tissue Collection: At a designated time point (e.g., 24 hours) after LPS injection, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for molecular analysis).
-
Analysis:
-
qPCR: Extract RNA from brain tissue (e.g., hippocampus or cortex) and perform quantitative real-time PCR to measure the expression of pro-inflammatory cytokine genes (e.g., Il1b, Tnf, Il6) and anti-inflammatory cytokine genes (e.g., Il10, Tgf_b).
-
Western Blot: Prepare protein lysates from brain tissue and perform Western blotting to assess the levels of inflammatory markers such as Iba1 (microglial activation), GFAP (astrogliosis), and key signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).[6][7]
-
Protocol 4: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol assesses the effect of this compound on synaptic plasticity by measuring LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Male Sprague-Dawley rats (4-6 weeks old)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Slice chamber for recording
-
Electrophysiology rig with amplifier, digitizer, and stimulation/recording electrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 100 nM) and record for another 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-LTP fEPSP slopes as a percentage of the pre-LTP baseline slope. Compare the magnitude of LTP in the presence and absence of this compound.
References
- 1. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 3. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]
- 6. Region-Specific Impact of Repeated Synthetic Cannabinoid Exposure and Withdrawal on Endocannabinoid Signaling, Gliosis, and Inflammatory Markers in the Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting of the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of JWH-213 Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213 is a potent synthetic cannabinoid of the naphthoylindole class, widely used in research to investigate the endocannabinoid system.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for dissolving this compound, preparing stock and working solutions, and offers guidance on solvent selection and handling to ensure experimental success while minimizing solvent-induced artifacts.
Data Presentation: Solubility and Storage of this compound
A summary of the key quantitative data for this compound solubility and storage conditions is presented in the table below. It is crucial to use a high-purity grade of this compound for all experiments.
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₂₉NO | [1] |
| Formula Weight | 383.5 g/mol | [1] |
| Solubility in DMSO | 5 mg/mL | [1] |
| Solubility in Ethanol (B145695) | 10 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Recommended Storage | -20°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C |
Experimental Protocols
This section details the methodologies for preparing this compound stock and working solutions for use in in vitro experiments such as cell-based assays.
Materials
-
This compound (as a solid or pre-dissolved in a solvent like methanol)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof (absolute)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the in vitro model
-
Bovine Serum Albumin (BSA) (optional, for specific assays)
Protocol 1: Preparation of a Concentrated Stock Solution
It is standard practice to prepare a concentrated stock solution, which can then be diluted to the final experimental concentrations.[3] This approach minimizes repetitive weighing of small, hard-to-accurately-measure quantities of the compound.
-
Solvent Selection : DMSO is a common choice for preparing high-concentration stock solutions of lipophilic compounds due to its high solvating power.[4] However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[5][6] Ethanol is another suitable solvent.
-
Calculating the Amount of this compound :
-
To prepare a 10 mM stock solution in DMSO (solubility = 5 mg/mL):
-
Molecular Weight of this compound = 383.5 g/mol
-
5 mg/mL is equivalent to (5 g/L) / (383.5 g/mol ) = 0.013 M or 13 mM.
-
-
Therefore, a 10 mM stock solution is achievable.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.835 mg of this compound.
-
-
Dissolving this compound :
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO (or ethanol) to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Storage of Stock Solution : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium.
-
Serial Dilutions : It is often necessary to perform serial dilutions to reach the final desired concentration for your experiment. This is particularly important for generating dose-response curves.
-
Dilution into Aqueous Medium : this compound is a lipophilic compound and may precipitate when diluted into an aqueous medium.[4] To minimize this:
-
Perform dilutions in a stepwise manner.
-
Add the stock solution to the culture medium and immediately vortex to ensure rapid and even dispersion.
-
For some assays, incorporating a carrier protein like 0.1% BSA into the assay buffer can help maintain the solubility of lipophilic compounds.[7]
-
-
Final Solvent Concentration : It is critical to maintain a consistent and low final concentration of the solvent across all experimental conditions, including vehicle controls. The final DMSO or ethanol concentration should ideally be kept at or below 0.5% (v/v) to minimize effects on cell viability and function.[5][6][8] For sensitive cell lines or assays, a lower concentration (e.g., ≤0.1%) may be necessary.[5]
-
Vehicle Control : Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO or ethanol) as the experimental conditions with this compound.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Cannabinoid Receptors
This compound acts as an agonist at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that has various downstream effects.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JWH 213 [A solution in methanol] | LGC Standards [lgcstandards.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-213 Solution Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and managing the stability of JWH-213 solutions for reproducible and reliable long-term experimental outcomes. The protocols outlined below are based on available data for this compound and related synthetic cannabinoids.
Introduction to this compound
This compound, or (4-ethyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)-methanone, is a potent synthetic cannabinoid of the naphthoylindole class. It acts as a strong agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Its high affinity for these receptors makes it a valuable tool in neuroscience and pharmacology research. However, the chemical stability of this compound in solution is a critical factor for the validity of long-term studies. Degradation of the compound can lead to a decrease in its effective concentration and the formation of unknown byproducts with potentially confounding biological activity.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are paramount to ensure stability. Most synthetic cannabinoids, including this compound, are highly lipophilic and have low solubility in aqueous solutions.[1]
Recommended Solvents and Stock Solutions
-
Primary Stock Solutions: For long-term storage, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent. Commercially, this compound is often supplied as a solution in methanol (B129727). Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are also commonly used solvents. Stock solutions in these solvents should be stored at low temperatures to minimize degradation. For instance, a common practice for similar compounds is to prepare a 1.0 mg/ml stock solution in methanol.[1]
-
Working Solutions: For in vitro experiments, the primary stock solution is typically diluted in cell culture media. It is crucial to be aware of the final solvent concentration, as high concentrations of DMSO or ethanol can have cytotoxic effects. For in vivo studies, this compound is often prepared in a vehicle containing a surfactant like Tween 80 to improve solubility in saline.[2]
Storage Conditions
-
Long-Term Storage: Based on manufacturer recommendations and data from related compounds, this compound stock solutions in methanol are stable for at least four years when stored at -20°C.[3] Studies on other synthetic cannabinoid metabolites also show long-term stability in biological matrices when stored at -30°C or -80°C for several years.[4][5]
-
Short-Term Storage and In-Use Stability: For working solutions in aqueous media, it is advisable to prepare them fresh before each experiment. If short-term storage is necessary, solutions should be kept at 4°C and protected from light. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.
Factors Affecting this compound Stability
Several environmental factors can influence the degradation rate of this compound in solution.
-
Temperature: Elevated temperatures can accelerate the degradation of synthetic cannabinoids. While formal studies on this compound are limited, research on other synthetic cannabinoids has shown that exposure to higher temperatures is a key factor in their degradation.[6]
-
Light: Photodegradation can be a significant issue for many organic compounds. It is recommended to store this compound solutions in amber vials or otherwise protected from light, especially during long-term storage and experiments.
-
pH: The susceptibility of this compound to hydrolysis at different pH values has not been extensively studied. However, forced degradation studies on other compounds often include acidic and basic conditions to assess hydrolytic stability.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. Solutions should be prepared with high-purity solvents and stored in tightly sealed containers to minimize exposure to air.
-
Solution Matrix: The components of the solution, such as cell culture media, can impact stability. For example, components in media can be sensitive to light and degrade, in turn affecting the stability of dissolved compounds.[7][8]
Quantitative Data Summary
| Compound/Matrix | Solvent/Matrix | Storage Temperature | Duration | Stability Outcome | Citation |
| This compound | Methanol | -20°C | ≥ 4 years | Stable | [3] |
| JWH-018 & JWH-073 Metabolites | Plasma | -80°C, -20°C, 4°C | 24 hrs, 2 wks, 4 wks | Stable within ±20% of target | |
| 15 Synthetic Cannabinoids | Whole Blood | -20°C | 1 week | 11 of 15 compounds showed <±10% deviation | [3] |
| 24 Synthetic Cannabinoid Metabolites | Urine | -30°C | 168 days | Stable | [4][5] |
| 24 Synthetic Cannabinoid Metabolites | Whole Blood | -30°C | 168 days | Stable | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound (powder or solution in methanol)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Vehicle for in vivo studies (e.g., saline with 8% Tween 80)
-
Cell culture medium for in vitro studies
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. If starting with powder, weigh the required amount of this compound in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution for In Vitro Studies (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration (e.g., 10 µM). c. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%). d. Use the working solution immediately after preparation.
-
Working Solution for In Vivo Studies (e.g., 1 mg/kg in vehicle): a. Based on the desired dosage and animal weight, calculate the required amount of this compound. b. Prepare a solution of this compound in a vehicle such as saline containing 8% Tween 80 and 5% ethanol.[2] c. Vortex or sonicate the solution to ensure homogeneity. d. Administer the solution to the animals shortly after preparation.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or MS detector
-
C18 column (e.g., 4.6 x 75 mm, 3.5 µm)
-
Mobile phase (e.g., acetonitrile (B52724) and 0.1M ammonium (B1175870) formate)
-
This compound analytical standard
-
Volumetric flasks and calibrated pipettes
Procedure:
-
Sample Preparation: a. Prepare a solution of this compound in the solvent of interest at a known concentration. b. Divide the solution into multiple aliquots in amber vials. c. Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). d. Designate a t=0 sample for immediate analysis.
-
HPLC Analysis: a. Set up the HPLC method. A typical method for related JWH compounds uses a C18 column with a mobile phase of 75% acetonitrile and 25% 0.1M ammonium formate (B1220265) at a flow rate of 2 mL/min, with UV detection at 220 nm.[9] b. Prepare a calibration curve using the this compound analytical standard. c. Analyze the t=0 sample to determine the initial concentration. d. At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from storage, allow it to reach room temperature, and analyze it by HPLC.
-
Data Analysis: a. Quantify the concentration of this compound in each sample using the calibration curve. b. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. c. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10][11] Activation of these receptors can also lead to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade.
Caption: this compound signaling via CB1/CB2 receptors.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a this compound solution.
Caption: Workflow for this compound stability assessment.
References
- 1. unodc.org [unodc.org]
- 2. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleusbiologics.com [nucleusbiologics.com]
- 9. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Audience: Researchers, scientists, and drug development professionals.
Introduction
JWH-133 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2R), which is expressed in the central nervous system and plays a crucial role in modulating neuroinflammatory and neurodegenerative processes.[1] Activation of CB2R by agonists like JWH-133 has been shown to exert neuroprotective effects by mitigating neuronal apoptosis in various models of neurological disorders.[1] These application notes provide an overview of the methodologies used to assess the anti-apoptotic potential of JWH-133 and related compounds in neuronal cells. The protocols detailed below are synthesized from published research and are intended to serve as a guide for investigating the therapeutic utility of CB2R agonists.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of JWH-133 on neuronal apoptosis.
Table 1: Effect of JWH-133 on Aβ42-Induced Apoptosis in Primary Hippocampal Neurons
| Treatment Group | Bcl-2/Bax mRNA Ratio (relative to control) | Mitochondrial Membrane Potential (% of control) | Reactive Oxygen Species (ROS) Production (% of control) |
| Control | 1.0 | 100% | 100% |
| Aβ42 (100 nM) | Significantly decreased | Significantly decreased | Significantly increased |
| Aβ42 + JWH-133 (10 µM) | Significantly increased vs. Aβ42 | Significantly increased vs. Aβ42 | Significantly decreased vs. Aβ42 |
| Aβ42 + JWH-133 + AM630 (10 µM) | Decrease similar to Aβ42 | Decrease similar to Aβ42 | Increase similar to Aβ42 |
Data synthesized from a study on Aβ42-induced hippocampal neuron apoptosis.[2] AM630 is a CB2R antagonist.
Table 2: Effect of JWH-133 on Apoptosis in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy (HIE)
| Treatment Group | TUNEL-positive cells (%) |
| Placebo | 4.3 ± 0.7 |
| HIE + Placebo | 16.6 ± 1.9 |
| HIE + JWH-133 | 6.9 ± 1.4 |
| HIE + Hypothermia + Placebo | 29.1 ± 2.6 |
| HIE + Hypothermia + JWH-133 | 12.9 ± 2.2 |
Data represents the percentage of apoptotic cells in the cortical region of the neonatal brain.[3][4]
Table 3: Neuroprotective Effect of JWH-133 in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Treatment Group | Neurological Score | Brain Water Content (%) |
| Sham | Higher | Lower |
| SAH + Vehicle | Significantly lower than sham | Significantly higher than sham |
| SAH + JWH-133 (1.0 mg/kg) | Significantly higher than vehicle | Significantly lower than vehicle |
This study demonstrated that JWH-133 treatment improved neurological outcomes and reduced brain edema.[5]
Signaling Pathways
Activation of the CB2 receptor by JWH-133 triggers several downstream signaling pathways that contribute to its anti-apoptotic and neuroprotective effects.
References
- 1. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsciences.com [ijsciences.com]
- 3. Anti-apoptotic and Immunomodulatory Effect of CB2 Agonist, JWH133, in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic and Immunomodulatory Effect of CB2 Agonist, JWH133, in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor Type 2 Agonist Attenuates Apoptosis by Activation of Phosphorylated CREB-Bcl-2 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of JWH-213 in Studying Drug Addiction Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of synthetic cannabinoids, with a specific focus on JWH compounds, in preclinical models of drug addiction. While direct and extensive research on JWH-213 in addiction models is limited in publicly available literature, this document leverages data from closely related compounds, such as JWH-133 and JWH-018, to provide detailed protocols and application insights. The methodologies described herein can be adapted for the study of this compound and other novel psychoactive substances.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) are a large class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds, including those from the JWH series, often exhibit higher potency and efficacy at the cannabinoid receptors, CB1 and CB2, leading to more severe and unpredictable effects compared to natural cannabinoids.[1][2] The study of these compounds is crucial for understanding their abuse potential, addiction liability, and for the development of potential therapeutic interventions.
This compound, a potent naphthoylindole, acts as a full agonist at both CB1 and CB2 receptors. Its application in drug addiction models allows for the investigation of the role of the endocannabinoid system in reward, reinforcement, and withdrawal phenomena.
Key Experimental Models in Drug Addiction Research
Three primary behavioral paradigms are employed to assess the addictive potential of substances like this compound in animal models:
-
Self-Administration: This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a specific action (e.g., lever pressing) to receive a drug infusion. It is considered the gold standard for evaluating abuse liability.[3]
-
Conditioned Place Preference (CPP): This paradigm measures the rewarding effects of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is indicative of the substance's rewarding properties.[4][5]
-
Withdrawal Assessment: This involves the observation and quantification of behavioral and physiological signs following the cessation of chronic drug administration. It helps to characterize the dependence-producing properties of a substance.[1][6]
I. Self-Administration Studies
Application
Intravenous self-administration is a key model for assessing the reinforcing effects of JWH compounds. Studies with related compounds like JWH-018 have demonstrated that synthetic cannabinoids can maintain self-administration behavior in rodents, suggesting a significant abuse potential.[7] Research on the selective CB2 receptor agonist JWH-133 has shown its potential to modulate the reinforcing effects of other drugs of abuse, such as cocaine.
Experimental Protocol: Intravenous Self-Administration of a JWH Compound
This protocol is adapted from studies on JWH-133 and can be modified for this compound.
Objective: To determine if this compound has reinforcing effects and to establish a dose-response curve for its self-administration.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline)
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and a drug delivery system.
-
Surgically implanted intravenous catheters in experimental animals (e.g., mice or rats).
Procedure:
-
Animal Preparation: Surgically implant chronic indwelling catheters into the jugular vein of the animals. Allow for a recovery period of at least 5-7 days.
-
Acquisition Phase (Fixed-Ratio 1 Schedule):
-
Place the animals in the operant chambers for daily 2-hour sessions.
-
An active lever press results in an intravenous infusion of this compound (e.g., 0.05 mg/kg/infusion) delivered over a few seconds.
-
Simultaneously, a cue light above the active lever is illuminated.
-
A 20-second timeout period follows each infusion, during which lever presses are recorded but have no programmed consequences.
-
Presses on the inactive lever are recorded but do not result in drug delivery or cue presentation.
-
Continue this phase until stable responding is achieved (e.g., less than 20% variation in the number of infusions earned over three consecutive days).
-
-
Dose-Response Evaluation:
-
Once stable responding is established, test different unit doses of this compound (e.g., 0.01, 0.025, 0.05, and 0.1 mg/kg/infusion) in a counterbalanced order.
-
Each dose should be tested for at least three consecutive days.
-
-
Data Analysis:
-
The primary dependent variable is the number of infusions earned per session.
-
Also, analyze the number of active versus inactive lever presses.
-
A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
-
Quantitative Data (Example from JWH-133 study on cocaine self-administration)
The following table summarizes the effect of JWH-133 on cocaine self-administration in wild-type (WT) and cannabinoid receptor knockout mice (CB1-/- and CB2-/-). This demonstrates how a JWH compound can be used to study the modulation of addiction to other substances.
| Treatment Group | Genotype | JWH-133 Dose (mg/kg, i.p.) | Number of Cocaine Infusions (Mean ± SEM) |
| Vehicle Control | WT | 0 | 15.2 ± 1.8 |
| JWH-133 | WT | 10 | 8.5 ± 1.5 |
| JWH-133 | WT | 20 | 5.1 ± 1.1** |
| Vehicle Control | CB1-/- | 0 | 14.8 ± 2.1 |
| JWH-133 | CB1-/- | 10 | 9.2 ± 1.7 |
| JWH-133 | CB1-/- | 20 | 6.5 ± 1.3** |
| Vehicle Control | CB2-/- | 0 | 16.1 ± 2.5 |
| JWH-133 | CB2-/- | 10 | 15.5 ± 2.3 |
| JWH-133 | CB2-/- | 20 | 14.9 ± 2.0 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data adapted from Xi et al. (2011), Nature Neuroscience.[8]
II. Conditioned Place Preference (CPP)
Application
The CPP paradigm is a valuable tool for assessing the rewarding or aversive properties of this compound. It relies on Pavlovian conditioning, where the drug's effects are associated with specific environmental cues.[4][5]
Experimental Protocol: Conditioned Place Preference
Objective: To determine if this compound induces a conditioned place preference or aversion.
Materials:
-
This compound
-
Vehicle solution
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers, separated by a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning Phase (Baseline Preference):
-
On Day 1, place each animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. A biased design would pair the drug with the initially non-preferred side, while an unbiased design would randomly assign the drug-paired side.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of 8 alternating conditioning sessions.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite conditioning chamber for 30 minutes.
-
-
Post-Conditioning Test Phase (Day 10):
-
Place the animal in the central chamber with free access to all chambers, in a drug-free state.
-
Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis:
-
Calculate a preference score: Time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.
-
Quantitative Data (Hypothetical for this compound)
| This compound Dose (mg/kg) | Pre-Conditioning Time in Paired Chamber (s, Mean ± SEM) | Post-Conditioning Time in Paired Chamber (s, Mean ± SEM) | Preference Score (s, Mean ± SEM) |
| Vehicle | 285 ± 25 | 290 ± 30 | 5 ± 15 |
| 0.1 | 290 ± 28 | 380 ± 35 | 90 ± 20 |
| 0.3 | 280 ± 30 | 450 ± 40 | 170 ± 25 |
| 1.0 | 288 ± 22 | 480 ± 38 | 192 ± 28 |
*p < 0.05, **p < 0.01 compared to vehicle group.
III. Withdrawal Assessment
Application
Chronic administration of JWH compounds can lead to physical dependence, and abrupt cessation can precipitate a withdrawal syndrome.[1][2][6] Characterizing these withdrawal signs is essential for understanding the full addiction liability of this compound.
Experimental Protocol: Assessment of Spontaneous Withdrawal Signs
Objective: To characterize and quantify the behavioral signs of withdrawal following chronic this compound administration.
Materials:
-
This compound
-
Vehicle solution
-
Observation chambers
-
A checklist of observable withdrawal signs.
Procedure:
-
Chronic Drug Administration:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) once or twice daily for a sustained period (e.g., 7-14 days).
-
A control group receives the vehicle on the same schedule.
-
-
Induction of Withdrawal:
-
Abruptly cease drug administration.
-
-
Observation Period:
-
At various time points after the last injection (e.g., 12, 24, 48, and 72 hours), place the animals individually in observation chambers.
-
Observe each animal for a set period (e.g., 15-30 minutes) and score the presence and frequency of specific withdrawal signs.
-
-
Data Analysis:
-
Sum the scores for each withdrawal sign to obtain a global withdrawal score for each animal at each time point.
-
Compare the withdrawal scores of the this compound group to the control group.
-
Quantitative Data: Common Withdrawal Signs and Scoring
| Withdrawal Sign | Score | Description |
| Somatic Signs | ||
| Wet Dog Shakes | 1 | Presence of one or more shakes |
| Head Tremors | 1 | Presence of tremors |
| Paw Tremors | 1 | Presence of tremors in paws |
| Teeth Chattering | 1 | Audible chattering |
| Ptosis | 1 | Drooping of eyelids |
| Piloerection | 1 | Hair standing on end |
| Behavioral Signs | ||
| Increased Grooming | 1 | Excessive or frantic grooming |
| Irritability/Aggression | 1 | Increased aggression towards observer or objects |
| Spontaneous Vocalizations | 1 | Squealing or chirping without provocation |
This is a simplified scoring system. More detailed scales can be developed based on the specific signs observed.
IV. Signaling Pathways and Molecular Mechanisms
This compound, as a potent CB1 and CB2 receptor agonist, exerts its effects on the central nervous system primarily through the activation of CB1 receptors. These receptors are densely expressed in brain regions critical for reward and addiction, such as the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex.[9]
The activation of presynaptic CB1 receptors on GABAergic and glutamatergic neurons modulates the release of these neurotransmitters, ultimately leading to an increase in dopamine (B1211576) release in the NAc, a key event in the rewarding effects of many drugs of abuse. Chronic stimulation of CB1 receptors by this compound can lead to neuroadaptations, including receptor desensitization and downregulation, which may contribute to tolerance and the emergence of a withdrawal syndrome upon cessation of use.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic cannabinoid withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Clinical withdrawal symptom profile of synthetic cannabinoid receptor agonists and comparison of effects with high potency cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Administration of JWH-018 A Synthetic Cannabinoid in Experimentally Naïve Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-213 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-213 is a potent synthetic cannabinoid of the naphthoylindole class. It exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] This makes it a valuable research tool for investigating the endocannabinoid system and for screening for novel cannabinoid receptor modulators. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to characterize its functional activity and assess its cytotoxic potential.
Mechanism of Action
This compound acts as an agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through Gi/o proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels, resulting in various physiological effects.
Data Presentation
The following table summarizes the known binding affinities of this compound for the human cannabinoid receptors.
| Receptor | Binding Affinity (Ki) |
| CB1 | 1.5 nM |
| CB2 | 0.42 nM |
| Data sourced from Cayman Chemical.[1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound via cannabinoid receptors.
Caption: Experimental workflow for a cAMP HTS assay.
Experimental Protocols
High-Throughput cAMP Assay for this compound Functional Activity
This protocol is designed to measure the agonist activity of this compound at CB1 or CB2 receptors by quantifying the inhibition of forskolin-stimulated cAMP production. The assay is suitable for a 384-well plate format.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound (in DMSO)
-
Forskolin (in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
384-well white, solid-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of detecting the signal from the chosen cAMP kit
Protocol:
-
Cell Seeding:
-
Culture HEK293-CB1 or HEK293-CB2 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium at a density of 2.5 x 10^5 cells/mL.
-
Seed 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 pM).
-
Prepare a working solution of each this compound concentration by diluting the DMSO stock 1:100 in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare a working solution of forskolin at a concentration that elicits approximately 80% of the maximal cAMP response (EC80), typically around 1-10 µM, in assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of assay buffer to each well.
-
Add 5 µL of the this compound working solutions or vehicle control (assay buffer with 1% DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the forskolin working solution to all wells except the basal control wells (add 5 µL of assay buffer instead).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis and detection reagents.
-
Add the appropriate volume of the detection reagent mixture to each well.
-
Incubate for the recommended time (typically 1 hour) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for the detection technology.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Reporter Gene Assay for this compound Activity
This protocol utilizes a reporter gene, such as luciferase, under the control of a cAMP response element (CRE) to measure the functional activity of this compound. A decrease in cAMP levels will lead to a decrease in reporter gene expression.
Materials:
-
HEK293 cells co-transfected with a human CB1 or CB2 receptor expression vector and a CRE-luciferase reporter vector.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (in DMSO).
-
Forskolin (in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).
-
384-well white, clear-bottom cell culture plates.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Seed the co-transfected HEK293 cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions or vehicle control to the wells.
-
Add 10 µL of a forskolin solution (at its EC80 concentration) to all wells except the basal control.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in the well (typically 50 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of forskolin-stimulated luciferase expression for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
High-Content Cytotoxicity Screening of this compound
This protocol is a high-content screening assay (HCSA) to assess the potential cytotoxicity of this compound by simultaneously measuring multiple cellular parameters.
Materials:
-
HepG2 or other suitable cell line.
-
Culture medium (e.g., EMEM with 10% FBS).
-
This compound (in DMSO).
-
Hoechst 33342 (for nuclear staining).
-
MitoTracker™ Red CMXRos (for mitochondrial membrane potential).
-
Calcein AM (for cell viability).
-
384-well black, clear-bottom imaging plates.
-
High-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the seeding medium and add the this compound dilutions to the wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 24-48 hours.
-
-
Cell Staining:
-
Prepare a staining solution containing Hoechst 33342, MitoTracker™ Red CMXRos, and Calcein AM in a serum-free medium at their final working concentrations.
-
Remove the compound-containing medium and add the staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells once with PBS.
-
Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes.
-
-
Image Analysis and Data Interpretation:
-
Use image analysis software to quantify various parameters, including:
-
Cell count (from Hoechst staining).
-
Nuclear morphology (condensation, fragmentation).
-
Mitochondrial membrane potential (from MitoTracker™ intensity).
-
Cell viability (from Calcein AM intensity).
-
-
Determine the concentration of this compound that causes a significant change in these parameters to assess its cytotoxic potential.
-
Conclusion
This compound is a potent agonist of both CB1 and CB2 receptors. The provided protocols offer robust methods for characterizing its functional activity and cytotoxic profile in a high-throughput format. These assays are essential tools for researchers in drug discovery and pharmacology studying the endocannabinoid system. It is recommended to perform pilot experiments to optimize assay conditions, such as cell number and reagent concentrations, for specific experimental setups.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JWH-213 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JWH-213 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic cannabinoid belonging to the naphthoylindole class. It acts as a potent agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Its high affinity for these receptors allows it to modulate various cellular signaling pathways.
Q2: What is a typical concentration range for this compound in cell viability assays?
While specific data for this compound in cell viability assays is limited, based on studies with other JWH compounds like JWH-133 and JWH-018, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A stock concentration of 10-20 mM in 100% DMSO is a common starting point. Store the stock solution at -20°C or -80°C to maintain stability.
Q4: What is the maximum permissible DMSO concentration in cell culture?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed a precipitate forming in my cell culture medium after adding the this compound stock solution. What can I do to prevent this?
Answer: Precipitation of hydrophobic compounds like this compound in aqueous cell culture medium is a common issue. Here are several strategies to troubleshoot and prevent this:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding compounds to cold media can decrease their solubility.[4]
-
Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in pre-warmed medium, mix well, and then use this intermediate dilution to prepare your final concentrations.
-
Rapid mixing: When adding the this compound stock or intermediate dilution to the final volume of medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.[3]
-
Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) can help maintain the solubility of this compound.[3] Remember to include the appropriate vehicle control.
-
Consider serum content: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds. If you are using serum-free media, you may encounter more solubility challenges.[3]
Issue 2: Inconsistent or Non-reproducible Results in Cell Viability Assays
Question: My cell viability assay results with this compound are highly variable between experiments. What are the potential causes and solutions?
Answer: Inconsistent results can stem from several factors related to both the compound and the assay itself.
-
Incomplete solubilization of this compound: Even if a visible precipitate is not observed, the compound may not be fully dissolved, leading to inaccurate concentrations. Ensure your stock solution is completely dissolved before use. Gentle warming or brief sonication of the stock solution can sometimes help.
-
Cell seeding density: Variations in the initial number of cells seeded per well can significantly impact the final readout of a viability assay. Ensure you have a consistent and optimized cell seeding density for your chosen assay duration.
-
Assay incubation time: The incubation time with both this compound and the viability assay reagent (e.g., MTT) should be consistent across all experiments. Optimize these incubation times for your specific cell line.
-
Edge effects in multi-well plates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound in cell viability assays, a comprehensive table of IC50 values cannot be provided. However, the following table summarizes the binding affinities of this compound and provides a suggested starting concentration range for cell viability experiments based on related compounds.
| Compound | Receptor | Binding Affinity (Ki) | Suggested Starting Concentration Range for Cell Viability Assays |
| This compound | CB1 | 1.5 ± 0.2 nM | 1 µM - 50 µM |
| CB2 | 0.42 ± 0.05 nM |
Note: The suggested concentration range is an estimate based on data from other synthetic cannabinoids. The optimal concentration for your specific cell line should be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in pre-warmed complete culture medium from your DMSO stock solution. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a negative control (untreated cells in medium).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for MTT cell viability assay with this compound.
Caption: Generalized signaling pathways of cannabinoid receptor agonists.
References
- 1. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting JWH-213 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with JWH-213 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility so low?
This compound is a synthetic cannabinoid belonging to the naphthoylindole class.[1][2] Its chemical structure, (4-ethyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)-methanone, is highly lipophilic ("fat-loving"), which results in poor solubility in water and aqueous buffers.[3] This is a common characteristic of cannabinoid compounds, which limits their bioavailability in aqueous-based formulations.[3]
Q2: What are the recommended organic solvents for creating a this compound stock solution?
This compound is soluble in several organic solvents. For experimental purposes, it is common to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium. Commercially, this compound is often sold as a solution in methanol.[1][4]
Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
|---|---|
| Dimethylformamide (DMF) | ~10 mg/ml[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/ml[1] |
| Ethanol | ~10 mg/ml[1] |
Note: These values are approximate. It is recommended to perform your own solubility tests.
Q3: How can I prepare this compound for in vitro aqueous-based experiments (e.g., cell culture)?
For in vitro assays, stock solutions are typically prepared in DMSO.[5] This stock solution is then diluted to the final working concentration in the aqueous culture medium. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the experimental system, typically well below 1%. Rapid addition of the DMSO stock to the aqueous buffer can cause precipitation. It is advisable to add the stock solution dropwise while vortexing or stirring the buffer.
Q4: What are the primary cellular targets of this compound?
This compound is a potent synthetic cannabinoid that acts as a strong agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[2] Its binding affinities (Ki) are approximately 1.5 nM for the CB1 receptor and 0.42 nM for the CB2 receptor.[1][2]
Troubleshooting Guide
Q5: My this compound is precipitating out of my aqueous buffer after dilution from an organic stock. What can I do?
Precipitation is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 20 or Poloxamer 188, can help to form micelles that encapsulate this compound and keep it dispersed in the aqueous phase.[6]
-
Employ Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3]
-
Sonication: Briefly sonicating the final solution can help to break up aggregates and re-dissolve the precipitate.
-
pH Adjustment: While less common for cannabinoids, adjusting the pH of the buffer might slightly alter solubility, though this compound lacks readily ionizable groups.[7]
Q6: I'm observing low or inconsistent bioavailability in my animal studies. Could this be a solubility issue?
Yes, poor aqueous solubility is a primary reason for low oral bioavailability of cannabinoid compounds.[3] If the compound is not adequately dissolved in the formulation administered, its absorption from the gastrointestinal tract will be limited. For in vivo studies, consider these formulation strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut, which can significantly improve the solubilization and absorption of lipophilic drugs.[3]
-
Nanoemulsions: These are kinetically stable dispersions of oil and water with droplet sizes in the nanometer range. They provide a large surface area for drug absorption.[6]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[6]
Q7: How do I prepare a this compound nanoemulsion for improved aqueous dispersion?
A nanoemulsion is an effective way to improve the solubility and bioavailability of lipophilic compounds. The following is a general protocol that should be optimized for your specific application.
Experimental Protocol: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound for improved aqueous dispersion.
Materials:
-
This compound
-
Carrier Oil (e.g., Medium-Chain Triglycerides, Soybean Oil)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Purified Water or Aqueous Buffer
-
High-shear mixer
-
High-pressure homogenizer or probe sonicator
Methodology:
-
Oil Phase Preparation:
-
Dissolve the desired amount of this compound in the carrier oil.
-
Gently heat (if necessary and compound stability allows) and stir until a clear, homogenous solution is obtained.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Prepare the required volume of purified water or the desired aqueous buffer.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase under constant stirring with a high-shear mixer. This will form a coarse, milky-white emulsion.
-
-
Homogenization (Droplet Size Reduction):
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range (<200 nm).
-
Alternatively, use a probe sonicator, ensuring the sample is kept cool in an ice bath to prevent degradation of this compound.
-
-
Characterization:
-
Analyze the final nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Confirm the concentration and stability of this compound in the formulation using a validated analytical method such as HPLC or LC-MS.
-
This protocol is a general guideline and may require significant optimization, including screening different oils and surfactants and adjusting their ratios to achieve a stable formulation for your specific needs.[3][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. JWH 213 - Biochemicals - CAT N°: 11659 [bertin-bioreagent.com]
- 3. benchchem.com [benchchem.com]
- 4. JWH 213 [A solution in methanol] | LGC Standards [lgcstandards.com]
- 5. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Minimizing off-target effects of JWH-213 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy of your experiments involving JWH-213.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent synthetic cannabinoid of the naphthoylindole class. It acts as a full agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1][2] Due to its high affinity for both receptors, it is considered a non-selective cannabinoid agonist.
Q2: What are the known or potential off-target effects of this compound?
While comprehensive off-target screening data for this compound is limited in publicly available literature, studies on other first-generation synthetic cannabinoids suggest potential interactions with other G protein-coupled receptors (GPCRs). For instance, some synthetic cannabinoids have been shown to interact with serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT2B) and other receptors like GPR55 and GPR18.[3][4] Therefore, it is crucial to consider these potential off-target interactions when interpreting experimental results.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable and reproducible data. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies. Higher concentrations are more likely to engage lower-affinity off-target receptors.
-
Employ Selective Antagonists: Use well-characterized and selective antagonists for CB1 (e.g., Rimonabant, AM251) and CB2 (e.g., AM630, SR144528) to confirm that the observed effect is mediated by the target receptors.
-
Utilize Knockout/Knockdown Models: If available, use cell lines or animal models where the CB1 or CB2 receptor has been genetically knocked out or knocked down to verify on-target effects.
-
Perform Orthogonal Assays: Confirm your findings using different experimental assays that measure various downstream signaling events of cannabinoid receptor activation.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental and control groups and is at a level that does not independently affect the cells.
Q4: What are common issues with this compound solubility and stability in experimental setups?
Like many synthetic cannabinoids, this compound is highly lipophilic and can be prone to precipitation in aqueous solutions. To address this:
-
Use an appropriate solvent: Prepare high-concentration stock solutions in solvents like DMSO or ethanol.
-
Avoid "solvent shock": When diluting the stock solution into your aqueous assay buffer, add it dropwise while gently vortexing to prevent precipitation.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | Off-target effects: The observed phenotype may be due to this compound interacting with unintended receptors. | 1. Confirm on-target engagement: Use selective antagonists for CB1 and CB2 to see if the effect is blocked. 2. Titrate this compound: Perform a dose-response curve to find the lowest effective concentration. 3. Validate with a different agonist: Compare the effects with a structurally different cannabinoid agonist. |
| Compound degradation or precipitation: this compound may not be stable or soluble in your experimental conditions. | 1. Prepare fresh solutions: Make fresh dilutions of this compound for each experiment from a frozen stock. 2. Check for precipitation: Visually inspect your solutions for any precipitate. 3. Optimize solvent concentration: Ensure the final DMSO concentration is low (typically <0.5%). | |
| High background signal in functional assays | Non-specific binding: this compound may be binding to other components in your assay. | 1. Include appropriate controls: Use a vehicle-only control and a control with a structurally similar but inactive compound. 2. Optimize assay conditions: Adjust incubation times and temperatures. |
| Observed effect is not blocked by CB1/CB2 antagonists | Likely an off-target effect: The effect is independent of CB1 and CB2 receptor activation. | 1. Investigate other potential targets: Consider screening this compound against a panel of common off-targets (e.g., serotonin receptors, other GPCRs). 2. Consult literature: Search for known off-target interactions of similar synthetic cannabinoids. |
Data Presentation
The following tables summarize the known binding affinities and expected functional activities of this compound at cannabinoid receptors. Note that specific EC50 and Emax values can vary depending on the cell type and assay conditions.
Table 1: this compound Binding Affinity (Ki)
| Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| Human CB1 | 0.46 | CP-55,940 | 0.58 |
| Human CB2 | 0.69 | CP-55,940 | 0.68 |
Data for JWH-210, a close structural analog of this compound.[1][2][5]
Table 2: Expected Functional Activity of this compound
| Assay | Expected Outcome | Key Parameters |
| cAMP Accumulation | Inhibition of forskolin-stimulated cAMP production | EC50: Expected in the low nanomolar range. Emax: High, as it is a full agonist. |
| Calcium Mobilization | Potential for increase in intracellular calcium, especially in cells co-expressing Gq/11-coupled receptors. | EC50: Dependent on cell system. |
| β-Arrestin Recruitment | Recruitment of β-arrestin to both CB1 and CB2 receptors. | EC50: Expected in the nanomolar range. |
| MAPK/ERK Activation | Phosphorylation and activation of ERK1/2. | Dose and time-dependent increase in p-ERK/ERK ratio. |
| PI3K/Akt Activation | Phosphorylation and activation of Akt. | Dose and time-dependent increase in p-Akt/Akt ratio. |
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
This compound.
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
2. β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the recruitment of β-arrestin to the cannabinoid receptors, a key step in GPCR signaling and desensitization.
-
Materials:
-
Cells co-expressing a cannabinoid receptor (CB1 or CB2) fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).
-
This compound.
-
Assay buffer.
-
Detection reagents.
-
Luminometer.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add this compound to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal using a luminometer.
-
Calculate the EC50 from the resulting dose-response curve.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound experimentation.
Caption: A logical workflow for determining if an observed effect of this compound is on-target or off-target.
Caption: Simplified overview of the primary signaling pathways activated by this compound through CB1/CB2 receptors.
Caption: A general experimental workflow for conducting functional assays with this compound.
References
- 1. soft-tox.org [soft-tox.org]
- 2. JWH-210 - Wikipedia [en.wikipedia.org]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 5. CP 55,940 - Wikipedia [en.wikipedia.org]
Improving signal-to-noise ratio in JWH-213 binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in JWH-213 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a synthetic cannabinoid belonging to the naphthoylindole class. It is a high-affinity ligand for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1]
Q2: What is a good signal-to-noise ratio for a this compound binding assay?
A2: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding (NSB), should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding accounts for more than 50% of the total binding, it can be challenging to obtain reliable and reproducible data.
Q3: Which radioligand is commonly used for competition binding assays with this compound?
A3: A commonly used radioligand for cannabinoid receptor binding assays is [³H]CP-55,940.[2][3][4][5] This is a high-affinity, non-selective cannabinoid agonist that binds to both CB1 and CB2 receptors. Assays are typically designed as competition assays where this compound competes with [³H]CP-55,940 for receptor binding.
Q4: What are the known Ki values for this compound?
A4: this compound binds with high affinity to both cannabinoid receptors. The reported inhibition constants (Ki) are approximately 1.5 nM for the CB1 receptor and 0.42 nM for the CB2 receptor.[1]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High non-specific binding (NSB) is a frequent issue in binding assays involving hydrophobic ligands like this compound, leading to a poor signal-to-noise ratio. The following guide addresses common problems and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Ligand adsorption to assay components: this compound is hydrophobic and can bind to plastic tubes, pipette tips, and filter plates. | - Use polypropylene (B1209903) or siliconized tubes and pipette tips. - Pre-treat glass fiber filters (e.g., GF/C) with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce binding of the ligand to the filter.[6] - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the binding and wash buffers. |
| High radioligand concentration: Using a concentration of [³H]CP-55,940 that is too high can increase NSB. | - Use a radioligand concentration at or below its dissociation constant (Kd). For competition assays, a concentration of 0.5-1.0 nM [³H]CP-55,940 is often appropriate.[7] | |
| Suboptimal buffer composition: The ionic strength and protein content of the buffer can influence NSB. | - Include Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in the assay buffer.[7][8][9] BSA acts as a blocking agent, binding to non-specific sites on the assay components.[10][11][12] - Optimize the salt concentration in your wash buffer. A higher salt concentration (e.g., 500 mM NaCl) can help disrupt low-affinity, non-specific interactions.[9][10] | |
| Insufficient washing: Failure to adequately remove unbound radioligand will result in high background signal. | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the volume of ice-cold wash buffer for each wash. - Ensure rapid filtration and washing to minimize the dissociation of the specifically bound radioligand.[13] | |
| Low Specific Binding | Low receptor density in membrane preparation: Insufficient receptor expression in the cell line or poor membrane preparation can lead to a weak signal. | - Optimize the amount of membrane protein per well. A typical range is 10-20 µg per well, but this should be determined empirically. - Ensure the membrane preparation protocol effectively isolates membranes and minimizes protein degradation. |
| Degraded this compound or radioligand: Synthetic cannabinoids can be unstable, and radioligands can undergo radiolysis. | - Store stock solutions of this compound at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles. - Use a fresh batch of radioligand and check its purity. | |
| Assay not at equilibrium: Insufficient incubation time can prevent the binding reaction from reaching completion. | - Optimize the incubation time. For cannabinoid receptors, a 60-90 minute incubation at 30°C or 37°C is common.[2][7][14] | |
| High Variability Between Replicates | Inconsistent pipetting or sample handling: Errors in pipetting, especially of viscous solutions, can lead to significant variability. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before dispensing.[13] |
| Uneven membrane suspension: If the membrane preparation is not homogenous, different wells will receive varying amounts of receptor. | - Gently vortex the membrane preparation before aliquoting it into the assay tubes or plate. | |
| "Edge effects" in 96-well plates: Wells on the perimeter of the plate may experience different temperature and evaporation rates. | - Avoid using the outer wells for samples and standards. Fill them with buffer or water to create a humidity barrier.[13] |
Experimental Protocols
Membrane Preparation from Cells Expressing Cannabinoid Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK-293 or CHO cells) overexpressing either human CB1 or CB2 receptors.[14]
Materials:
-
HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor cDNA
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Hypotonic Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4)
-
Ice-cold Membrane Suspension Buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 5 mM MgCl₂)
-
Polytron homogenizer
-
High-speed centrifuge
Procedure:
-
Culture cells to 90-100% confluency.
-
Wash the cells with ice-cold PBS and scrape them into the hypotonic buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in the membrane suspension buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from established methods for cannabinoid receptor binding assays using [³H]CP-55,940.[7]
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations expressing human CB1 or CB2 receptors
-
Radioligand: [³H]CP-55,940
-
Test Compound: this compound
-
Non-specific Binding Control: 10 µM unlabeled CP-55,940 or WIN-55,212-2
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500mM NaCl, 0.1% BSA, pH 7.4
-
96-well plates
-
Filtration system (cell harvester and glass fiber filter mats, e.g., GF/C, pre-soaked in 0.3% PEI)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.
-
Dilute [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the diluted this compound (at each concentration), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following table presents example binding affinity data for this compound and other common cannabinoid ligands for illustrative purposes. Actual values may vary depending on experimental conditions.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| This compound | 1.5 [1] | 0.42 [1] | 3.6-fold for CB2 [15] |
| JWH-133 | 220 | 3.4 | 65-fold for CB2[7] |
| Δ⁹-THC | 15 | 25 | ~1.7-fold for CB1 |
| CP-55,940 | 0.9 | 0.6 | ~1.5-fold for CB1 |
| WIN-55,212-2 | 2.9 | 0.3 | 9.7-fold for CB2[7] |
| SR141716A (Rimonabant) | 1.8 | 420 | 233-fold for CB1[7] |
Note: Lower Ki values indicate higher binding affinity.
The following table provides typical ranges for key parameters in saturation binding experiments, which are often performed to characterize the receptor preparation before conducting competition assays.
| Parameter | Typical Value Range | Units |
| Kd (Dissociation Constant) | 0.1 - 10 | nM |
| Bmax (Receptor Density) | 10 - 1000 | fmol/mg protein[16] |
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: A simplified diagram of the cannabinoid receptor signaling pathway.
Experimental Workflow for this compound Competition Binding Assay
Caption: A typical workflow for a this compound radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. researchgate.net [researchgate.net]
- 4. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 16. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Addressing JWH-213 degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the degradation of JWH-213 in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in research.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in stock solutions or experimental buffers. | - Prepare fresh stock solutions in a suitable organic solvent like DMSO. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.[1] - For aqueous buffers, prepare fresh dilutions immediately before use. |
| Precipitation observed in stock solution or upon dilution in aqueous buffer. | - Poor solubility of the lipophilic this compound molecule. - Degradation of this compound into less soluble products. | - Ensure the stock solution in DMSO is fully dissolved before further dilution. - When diluting into an aqueous buffer, maintain a low final concentration of the organic solvent (typically <0.5% DMSO) to prevent precipitation and avoid disrupting cellular assays.[1] - Consider the use of a carrier protein, such as 0.1% bovine serum albumin (BSA), in the assay buffer to enhance the solubility of lipophilic compounds.[1] |
| Loss of compound activity in cell-based assays over time. | - Degradation of this compound in the cell culture medium. - Adsorption of the compound to plasticware. | - Assess the stability of this compound in your specific cell culture medium under incubation conditions (temperature, CO2). - For long-duration experiments, consider replenishing the medium with freshly prepared this compound at appropriate intervals. - Use low-binding plasticware to minimize loss of the compound due to adsorption. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Chemical degradation of this compound. | - Identify the degradation products to understand the degradation pathway. - Implement preventative measures based on the likely degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is typically supplied as a solution in methanol (B129727) and should be stored at -20°C.[2] Under these conditions, it is reported to be stable for at least four years.[2] For long-term storage of custom-prepared stock solutions (e.g., in DMSO), it is recommended to store them at -20°C or -80°C in small, tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture.[1]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific stability data for this compound in aqueous solutions is limited, synthetic cannabinoids, in general, can be unstable in such environments.[1] The stability will depend on factors like pH, temperature, and the presence of other components in the media. It is highly recommended to prepare fresh dilutions of this compound in aqueous buffers or cell culture media immediately before each experiment.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound (a naphthoylindole), potential degradation pathways include:
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester linkage.
-
Oxidation: The indole (B1671886) and naphthalene (B1677914) rings are electron-rich and could be susceptible to oxidation, especially when exposed to air, light, or certain metal ions.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of photosensitive compounds. It is a good laboratory practice to protect all solutions from light.[1]
Q4: How can I assess the stability of my this compound solution?
A4: You can perform a preliminary stability assessment by preparing a solution of this compound at a known concentration in your experimental buffer. Aliquots of this solution can be incubated under your experimental conditions (e.g., 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, the concentration of the parent compound can be analyzed using a validated analytical method like HPLC or LC-MS. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/ml[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/ml[2] |
| Ethanol | 10 mg/ml[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (for cell-based assays):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution serially in your pre-warmed cell culture medium or assay buffer to the desired final concentrations.
-
Ensure the final DMSO concentration in the working solution is below a level that affects your specific assay (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, cell culture medium).
-
-
Incubation:
-
Aliquot the working solution into separate, light-protected vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis.
-
-
Sample Preparation for Analysis:
-
If the buffer contains proteins, precipitate them by adding an equal volume of a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
Overcoming matrix effects in JWH-213 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of JWH-213.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor sensitivity, and reduced reproducibility.[3][4] In the analysis of this compound, matrix components like phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of this compound in a neat solvent solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another technique is the post-column infusion of a constant concentration of this compound. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement.[5][6]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: For biological matrices such as blood, plasma, and urine, the most common sources of matrix effects are:
-
Phospholipids: Abundant in plasma and blood, these can cause significant ion suppression.
-
Salts and Endogenous Compounds: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[4]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the analysis.[4][5]
-
Anticoagulants and other additives: These can introduce interfering ions.[4]
Troubleshooting Guide
Problem 1: Poor recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction method for the specific matrix.
-
Solution:
-
Optimize the extraction solvent: For Liquid-Liquid Extraction (LLE), test different organic solvents (e.g., ethyl acetate (B1210297), hexane, methyl tert-butyl ether) to find the one with the best partitioning for this compound.[7]
-
Adjust pH: The pH of the aqueous sample can significantly impact the extraction efficiency of this compound. Experiment with pH adjustments prior to extraction.
-
Switch to a different extraction technique: If LLE or protein precipitation (PPT) yields low recovery, consider Solid-Phase Extraction (SPE). SPE can offer cleaner extracts and higher recoveries.[8][9] For synthetic cannabinoids, SPE methods have been shown to provide high-recovery rates.[10]
-
Problem 2: Significant ion suppression observed for this compound.
-
Possible Cause 1: Co-elution of phospholipids from the sample matrix.
-
Solution 1:
-
Incorporate a phospholipid removal step: Utilize specialized SPE cartridges or plates designed for phospholipid depletion.[8]
-
Modify chromatographic conditions: Use a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which can provide better separation of cannabinoids from matrix components.[10] Adjusting the gradient elution profile to separate this compound from the region where phospholipids elute can also be effective.[3]
-
-
Possible Cause 2: Inadequate sample cleanup.
-
Solution 2:
-
Optimize the SPE protocol: Ensure the wash steps in your SPE protocol are sufficient to remove interfering compounds without eluting this compound. Experiment with different wash solvents.
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative to LLE that can provide cleaner extracts with high analyte recovery.[8][9]
-
Problem 3: Inconsistent quantitative results for this compound across different sample lots.
-
Possible Cause: Variability in the matrix composition between different lots of biological fluid.[2]
-
Solution:
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[11]
-
Matrix-matched calibration curves: Prepare your calibration standards in the same biological matrix as your unknown samples to account for consistent matrix effects.[12]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is adapted from a method for the extraction of synthetic cannabinoids from urine.[10]
-
Sample Pre-treatment: To 2 mL of urine, add 1 mL of β-glucuronidase solution (in 100 mM acetate buffer, pH 5.0). Incubate at 60°C for 3 hours to hydrolyze glucuronide conjugates.[10]
-
pH Adjustment: After cooling, add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) to the sample.[10]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X-Drug N) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]
Protocol 2: Protein Precipitation (PPT) for this compound from Human Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids in Urine
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction | JWH-122 | 92.0 - 106.8 | 93.4 - 118.0 | [14] |
| Solid-Phase Extraction | 5F-AMB | 92.0 - 106.8 | 93.4 - 118.0 | [14] |
| Solid-Phase Extraction | AMB-FUBINACA | 92.0 - 106.8 | 93.4 - 118.0 | [14] |
| Solid-Phase Extraction | 11 SCs | 69.90 - 118.39 | Not specified | [13] |
Table 2: Recovery of THC and its Metabolites from Urine using SPE
| Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) | Reference |
| THC | ~60 | < 8 | < 15 | [15] |
| THC-OH | ~90 | < 8 | < 15 | [15] |
| THC-COOH | ~90 | < 8 | < 15 | [15] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Comparison of sample preparation techniques for LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lctsbible.com [lctsbible.com]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. gcms.cz [gcms.cz]
- 9. biotage.com [biotage.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
How to prevent JWH-213 precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the synthetic cannabinoid JWH-213 in cell culture experiments, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like other synthetic cannabinoids, is a highly lipophilic (fat-soluble) compound with very low aqueous (water) solubility.[1] Cell culture media is an aqueous environment, and when a concentrated stock solution of this compound in an organic solvent is diluted into the media, the compound can rapidly come out of solution and form a precipitate. This is a common challenge with hydrophobic compounds in in vitro assays.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: The choice of solvent is critical for preparing a stable, high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving poorly soluble drugs for in vitro assays.[2] Based on available data, this compound has good solubility in several organic solvents. It is crucial to start with a high-concentration stock in 100% of the chosen solvent to minimize the final solvent concentration in your cell culture.
Q3: What is the maximum final concentration of DMSO my cells can tolerate?
A3: The cytotoxicity of DMSO varies between cell lines. However, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects. It is essential to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration but without this compound).
Q4: Can I use serum to help prevent precipitation?
A4: Yes, serum can be an effective tool to prevent the precipitation of lipophilic compounds. Proteins within the serum, particularly albumin, can bind to synthetic cannabinoids, helping to keep them in solution.[3][4] If your experimental design allows, diluting your this compound stock into serum-containing medium can significantly improve its stability in the final culture.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock to the media.
Possible Cause: Localized high concentration of this compound and rapid solvent change.
Solutions:
-
Optimize the Dilution Process: Instead of adding the this compound stock directly to the full volume of media, perform a stepwise dilution. A key technique is to add the compound stock solution directly to the media with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[3]
-
Pre-warm the Media: Using pre-warmed cell culture media (37°C) can sometimes help with the solubility of compounds.
-
Use a Carrier Protein: For many assays, including a protein like bovine serum albumin (BSA) at a concentration of 0.1% in the buffer can help maintain the solubility of lipophilic compounds.[5]
Issue: Precipitate forms over time during incubation.
Possible Cause: Compound instability or exceeding the solubility limit in the final media formulation.
Solutions:
-
Incorporate Solubility Enhancers:
-
Serum: As mentioned in the FAQs, if compatible with your experiment, use serum-containing media. The proteins in serum can bind to this compound and increase its solubility.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]
-
-
Adjust Final Solvent Concentration: While keeping DMSO concentration low is important for cell health, ensuring it is at the higher end of the tolerable range for your specific cell line can improve compound solubility.[3]
-
Consider Surfactants: Non-ionic surfactants like Pluronic® F-68 are often included in cell culture media to protect cells from shear stress.[6] While not a primary solubilizer, it may help stabilize the compound in the media.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 5 mg/ml |
| Ethanol | 10 mg/ml |
Data sourced from Cayman Chemical.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 5 mg/mL in DMSO).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium (with or without serum, depending on your experimental design) to 37°C.
-
Perform serial dilutions of your primary stock solution in 100% DMSO if a range of concentrations is needed for a dose-response experiment.
-
To prepare the final working concentration, add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the media. This ensures rapid dispersal and minimizes localized high concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing In Vitro Studies with JWH-213
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for in vitro studies involving the synthetic cannabinoid JWH-213.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when assessing the in vitro effects of this compound?
A good starting point for many cell-based assays, such as viability or cytotoxicity assays, is a short incubation period of 1 to 4 hours.[1][2][3][4] However, the optimal time is highly dependent on the cell type, the concentration of this compound, and the specific endpoint being measured. For assays measuring changes in gene expression or protein synthesis, longer incubation times may be necessary. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.
Q2: How do I determine the optimal incubation time for my specific cell line and assay?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours). The time point that yields the most robust and reproducible effect without causing widespread cell death (unless that is the endpoint) should be chosen for future experiments.
Q3: What are some common assays used to evaluate the in vitro effects of this compound and their typical incubation times?
Several standard in vitro assays can be adapted for studying this compound. The incubation times provided below are general recommendations and should be optimized.
| Assay Type | Typical Incubation Time with this compound | Key Considerations |
| Cell Viability (MTT, MTS, Resazurin) | 1 - 4 hours (reagent incubation) | The total incubation time with this compound before adding the reagent can vary significantly. A time-course is essential. The reagent itself typically requires a 1-4 hour incubation.[1][2][3][4] |
| Cytotoxicity (LDH Release) | 10 minutes (reagent incubation) | The CytoTox-ONE™ assay, which measures lactate (B86563) dehydrogenase (LDH) release from damaged cells, is a rapid assay.[3] |
| Apoptosis (Caspase Activity) | 30 minutes - 3 hours (reagent incubation) | Caspase-Glo® assays involve adding the reagent and incubating for a period to allow for signal generation.[3] |
| Signaling Pathway Activation (e.g., ERK1/2 Phosphorylation) | 5 minutes - 2 hours | Activation of signaling pathways like the ERK1/2 pathway can be rapid and transient.[5] A time-course with short intervals is recommended. |
| Receptor Binding | Real-time or equilibrium-dependent | Receptor binding assays, such as those using surface plasmon resonance (SPR), measure binding in real-time.[6][7] Radioligand binding assays require incubation to reach equilibrium. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at any incubation time. | Incorrect Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wide range of concentrations. |
| Cell Line Insensitivity: The chosen cell line may not express the relevant cannabinoid receptors (CB1 or CB2).[8][9] | Verify receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express these receptors. | |
| Compound Instability: this compound may be degrading in the culture medium over longer incubation times. | Minimize the time between compound dilution and application to cells. Consider the stability of the compound in your specific media. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure proper cell suspension mixing before and during plating. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment. | |
| Pipetting Errors: Inaccurate dispensing of cells, this compound, or assay reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Cell death observed even at short incubation times and low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.1%). Run a solvent-only control. |
| High Compound Potency: this compound may be highly potent in your cell line. | Use a lower range of concentrations in your dose-response experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay (Resazurin Method)
This protocol outlines a general procedure for a time-course experiment to find the optimal incubation time for this compound's effect on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 1, 4, 8, 12, 24, 48 hours) at 37°C in a humidified incubator.
-
Assay: At the end of each incubation period, add 20 µL of resazurin (B115843) solution to each well.[1][2]
-
Reagent Incubation: Incubate the plates for 1 to 4 hours at 37°C, protected from light.[1][2]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
Analysis: For each time point, normalize the fluorescence of the this compound-treated wells to the vehicle control wells. The time point showing a significant and consistent effect is the optimal incubation time.
Protocol 2: Western Blot for ERK1/2 Signaling Pathway Activation
This protocol is for assessing the activation of a downstream signaling pathway.
-
Cell Culture: Grow cells to 70-80% confluency in 6-well plates.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with this compound at the desired concentration for various short time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: After incubation, immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: Simplified this compound signaling pathway via cannabinoid receptors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ebiotrade.com [ebiotrade.com]
- 3. fishersci.com [fishersci.com]
- 4. promega.com [promega.com]
- 5. Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Autofluorescence in JWH-213 Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence in JWH-213 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can arise from several sources within your biological samples and experimental setup:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with amines in the tissue.
-
Extracellular Matrix: Components like collagen and elastin (B1584352) are highly autofluorescent.
-
Red Blood Cells: Heme groups within red blood cells exhibit broad autofluorescence.
-
Cell Culture Media: Phenol red and other components in cell culture media can be fluorescent.
-
Mounting Media: Some mounting media can contribute to background fluorescence.
Q3: Does this compound itself fluoresce, and could it be contributing to the background signal?
Q4: How can I determine the spectral properties of the autofluorescence in my specific samples?
The most effective way to characterize autofluorescence is to prepare a control sample that has not been treated with any fluorescent probes but has undergone all other experimental steps, including fixation and mounting. By imaging this control sample using a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence. This information is crucial for selecting appropriate filters and fluorophores to minimize spectral overlap and for performing computational corrections like spectral unmixing.
Troubleshooting Guides
Problem: High background fluorescence is obscuring my signal of interest.
This is a common issue when imaging this compound. The following troubleshooting steps can help you identify the source of the high background and implement effective solutions.
A systematic approach is key to pinpointing the origin of the unwanted signal.
References
Technical Support Center: Enhancing JWH-213 Recovery During Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of JWH-213 and related synthetic cannabinoids during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
A1: The most frequent reason for low recovery of non-polar compounds like this compound is a mismatch between the sorbent polarity and the sample/elution solvent strength. This compound is a non-polar compound, making reversed-phase SPE the method of choice. Low recovery can occur if the sample solvent is too strong (too much organic content), causing the analyte to elute prematurely, or if the elution solvent is too weak to desorb the analyte from the sorbent effectively.
Q2: How critical is the pH of the sample for this compound extraction?
A2: While this compound itself is a neutral compound and its retention on reversed-phase sorbents is primarily driven by hydrophobic interactions rather than ionic interactions, the pH of the sample matrix is still important. A neutral or slightly acidic pH (around 5-7) is generally recommended to ensure that any potentially ionizable interfering compounds in the matrix are in a consistent state and to minimize any secondary interactions with the sorbent. For biological samples like urine, adjusting the pH can also improve the efficiency of the enzymatic hydrolysis of this compound metabolites.
Q3: Can I reuse my SPE cartridges for this compound extraction?
A3: It is generally not recommended to reuse SPE cartridges for quantitative analysis of this compound, especially when dealing with complex biological matrices. Reusing cartridges can lead to cross-contamination, reduced recovery due to active site deactivation, and inconsistent results. For routine analysis, single-use cartridges ensure the highest accuracy and reproducibility.
Q4: My final extract is clean, but the recovery of this compound is still low. What should I investigate?
A4: If the extract is clean but recovery is low, it's likely that this compound is being retained on the SPE sorbent. The primary factor to investigate is the elution solvent. The strength and volume of the elution solvent may be insufficient to fully desorb the analyte. Consider increasing the organic content of your elution solvent, trying a stronger solvent, or increasing the elution volume. It is also beneficial to perform a second elution and analyze it separately to see if a significant amount of this compound is recovered in the second fraction.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis after SPE?
A5: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge.[1] To minimize them, ensure your SPE method provides a clean extract. This can be achieved by optimizing the wash step with a solvent that is strong enough to remove interferences but not so strong that it elutes this compound. Additionally, using a more selective sorbent, such as a polymeric-based one, can result in cleaner extracts compared to traditional silica-based sorbents.[2] Proper chromatographic separation is also crucial to separate this compound from any co-eluting matrix components.
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Incorrect Sorbent Choice | This compound is a non-polar compound. Use a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB, Strata-X). Polymeric sorbents often provide higher and more reproducible recoveries for synthetic cannabinoids.[3][4] |
| Sample Solvent Too Strong | If the sample has a high organic content, this compound may not be retained on the sorbent. Dilute the sample with water or a weak aqueous buffer to ensure the organic content is typically below 5%. |
| Inadequate Sorbent Conditioning/Equilibration | Failure to properly wet the sorbent can lead to channeling and poor interaction with the analyte. Condition the cartridge with a water-miscible organic solvent (e.g., methanol) followed by an equilibration step with water or a weak buffer. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting this compound. Reduce the organic strength of the wash solvent. For reversed-phase SPE, a wash with a low percentage of methanol (B129727) in water is common. |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. Consider using a stronger elution solvent like ethyl acetate (B1210297) or a mixture of solvents.[5] |
| Insufficient Elution Volume | The volume of the elution solvent may be too low to completely elute the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately. Studies have shown that a second elution can recover an additional 2-6% of synthetic cannabinoids.[3] |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough during sample loading. Use a larger cartridge or reduce the sample volume. |
| Analyte Adsorption to Labware | This compound is hydrophobic and can adsorb to plastic surfaces. Use low-adsorption labware (e.g., polypropylene) and minimize sample transfer steps. |
Problem 2: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Flow Rate | Variations in the flow rate during sample loading, washing, and elution can affect recovery. Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent flow rate. |
| Sorbent Bed Drying Out | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent wetting and poor recovery. Ensure the sorbent bed remains wetted throughout these steps. |
| Incomplete Enzymatic Hydrolysis | For urine samples, incomplete hydrolysis of this compound glucuronide metabolites will lead to variable recovery of the parent compound. Ensure optimal conditions for the β-glucuronidase enzyme (pH, temperature, and incubation time). |
| Variable Matrix Effects | Differences in the composition of individual samples can lead to variable ion suppression or enhancement in LC-MS/MS analysis, which can be mistaken for poor SPE reproducibility.[1] Improve the cleanup by optimizing the wash step or using a more selective sorbent. |
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Synthetic Cannabinoids *
| Sorbent Type | Average Recovery (%) | Relative Standard Deviation (%) | Key Characteristics |
| Polymeric (e.g., Oasis HLB) | >80% | <8% | Provides slightly higher and more consistent recoveries for a broad range of synthetic cannabinoids compared to silica-based sorbents.[3][4] Good for complex matrices. |
| Silica-based (C18) | ~75-80% | <10% | A cost-effective option that can provide good recoveries, but may be more susceptible to matrix effects and lot-to-lot variability.[3][6] |
| Polymeric (e.g., Strata-X-Drug N) | High recoveries reported | Not specified | Designed to retain analytes tightly, allowing for stronger wash steps and cleaner extracts.[7] |
*Data is based on studies of various synthetic cannabinoids, including JWH analogues, and serves as a strong indicator for this compound performance.
Experimental Protocols
Protocol 1: SPE of this compound from Urine using a Polymeric Sorbent
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme.
-
Vortex and incubate at 60-65°C for 1-3 hours.
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the polymeric SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of deionized water.
-
Wash 2: Pass 1 mL of a weak organic wash (e.g., 25:75 methanol:acetate buffer).
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound with 1-2 mL of a strong organic solvent (e.g., ethyl acetate or 90:10 acetonitrile:methanol).[2] Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS/MS).
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound from urine.
Caption: Troubleshooting logic for low this compound recovery during SPE.
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.net.au [chromtech.net.au]
- 7. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
JWH-213 vs. JWH-018: A Comparative Analysis of Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two synthetic cannabinoids, JWH-213 and JWH-018, for the human cannabinoid receptors CB1 and CB2. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound and JWH-018 at the CB1 and CB2 receptors.
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
| This compound | 1.5[1] | 0.42[1] |
| JWH-018 | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] |
Note: The data presented are mean values ± standard deviation where available. These values have been determined through in vitro radioligand binding assays.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. This established experimental technique allows for the determination of a compound's affinity for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A buffer solution is prepared to maintain a stable physiological environment for the binding reaction.
-
Radioligand: A specific radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) is used at a concentration close to its dissociation constant (Kₔ).
-
Competition Reaction: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound or JWH-018) are incubated together.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and JWH-018.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
Both this compound and JWH-018 are agonists at the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
The following diagram depicts a simplified signaling pathway for cannabinoid receptor activation.
Caption: Simplified cannabinoid receptor signaling pathway.
References
Quantitative Analysis of JWH-213: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cannabinoids like JWH-213 is critical for a wide range of applications, from forensic toxicology to pharmacological studies. This guide provides a comprehensive comparison of the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques for the determination of this compound and similar compounds.
This document outlines the experimental protocols and presents a comparative analysis of performance data to aid in the selection of the most appropriate methodology for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is dependent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, other techniques offer distinct advantages.[1] The following table summarizes the key quantitative performance parameters for LC-MS/MS and alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL[2] | 0.5 - 1.0 mg/L[3] | Higher, typically in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL[4][5][6] | Typically higher than LC-MS/MS | Significantly higher than mass spectrometry techniques |
| Linearity (r²) | > 0.99[7][8] | 0.96 - 0.99[2] | Good, but over a narrower dynamic range |
| Accuracy (% Recovery) | 80 - 120%[8] | Generally good, but can be affected by thermal degradation | High accuracy for pure samples |
| Precision (%RSD) | < 15%[8] | < 15-20% | High precision for concentrated samples |
| Selectivity | Very High (based on precursor/product ion transitions) | High (based on fragmentation patterns) | High (based on unique spectral fingerprints) |
| Matrix Effect | Can be significant, requires careful management[9] | Less susceptible than ESI-LC-MS/MS | Minimal matrix effects |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative methodologies for the analysis of synthetic cannabinoids using LC-MS/MS and a brief overview of alternative approaches.
Quantitative LC-MS/MS Method for Synthetic Cannabinoids
This protocol is a composite based on common practices for the analysis of JWH-series compounds and other synthetic cannabinoids in biological matrices.[9][10][11][12]
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are often treated with β-glucuronidase.[10][13] To 1 mL of urine, add a buffer (e.g., 100mM Acetate buffer, pH 5.0) and β-glucuronidase, then incubate.[14]
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Vortex and centrifuge the sample.[10]
-
Extraction (Optional): For cleaner samples and lower detection limits, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.[12][14]
-
Final Preparation: Transfer the supernatant or the reconstituted extract to an autosampler vial for analysis.[10]
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Eclipse XDB-C18).[11]
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.[10][11]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[10][11]
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[10][15]
-
Column Temperature: The column is often heated to around 40°C to ensure reproducible chromatography.[11]
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for synthetic cannabinoids.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[15]
-
Ion Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.[12]
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows must be optimized for the specific instrument and analytes.[11][15]
4. Method Validation
A comprehensive method validation should be performed according to established guidelines (e.g., SWGTOX, ISO 17025).[9] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (repeatability and reproducibility)
-
Recovery
-
Matrix Effect
-
Carryover
-
Stability[9]
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For synthetic cannabinoids, derivatization may sometimes be necessary. GC-MS offers high chromatographic resolution and well-defined mass spectra for structural elucidation.[1][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for each analyte.[17] However, its sensitivity is significantly lower than that of mass spectrometry-based methods, making it more suitable for the analysis of bulk materials or highly concentrated samples.[17]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Key characteristics of different analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil | MDPI [mdpi.com]
- 6. [PDF] Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil | Semantic Scholar [semanticscholar.org]
- 7. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 10. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. unitedchem.com [unitedchem.com]
- 15. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Maze of Synthetic Cannabinoids: A Guide to JWH-213 Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The ever-expanding landscape of synthetic cannabinoids presents a significant challenge for toxicological screening and drug development. Immunoassays, a primary tool for rapid detection, are often hampered by the cross-reactivity of newly emerging analogs with existing assays. This guide provides a comparative overview of the cross-reactivity of synthetic cannabinoids, with a focus on JWH-213, within commonly used immunoassays. While specific quantitative data for this compound is limited in the available literature, this guide offers a framework for understanding its potential cross-reactivity based on structural similarities and existing data for related compounds.
Understanding Cross-Reactivity in Synthetic Cannabinoid Immunoassays
Immunoassays for synthetic cannabinoids typically target a specific parent compound or its major metabolites. However, the antibodies used in these assays can also bind to other structurally similar molecules, leading to cross-reactivity. This can be both a benefit and a drawback. Broad cross-reactivity can enable the detection of a wider range of new psychoactive substances, but it can also lead to results that are difficult to interpret without more specific confirmatory testing, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The degree of cross-reactivity is highly dependent on the specific assay and the structural similarity between the target analyte and the cross-reacting compound. For instance, immunoassays designed to detect JWH-018 and its metabolites often show significant cross-reactivity with other JWH-series compounds.[2][3]
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a Homogeneous Enzyme Immunoassay (HEIA) Targeting JWH-018 N-pentanoic acid
| Compound | % Cross-Reactivity |
| JWH-018 N-pentanoic acid (Calibrator) | 100% |
| JWH-073 N-butanoic acid | >100% |
| JWH-018 N-(5-hydroxypentyl) | 73% |
| AM-2201 N-(4-hydroxypentyl) | 16% |
| JWH-081 N-(5-hydroxypentyl) | 15% |
| JWH-210 | Not Reported |
| JWH-250 | <1% |
| UR-144 | <1% |
Data adapted from a study evaluating a commercially available HEIA kit. The study tested 74 synthetic cannabinoids, but did not report a specific value for this compound.
Table 2: Cross-Reactivity of Selected Synthetic Cannabinoids in an ELISA Targeting JWH-018 N-(5-hydroxypentyl) metabolite
| Compound Class | Cross-Reactivity Level |
| JWH-018 and its metabolites | High |
| JWH-073 and its metabolites | High |
| AM-2201 and its metabolites | Moderate to High |
| JWH-210 and its metabolites | Not Reported |
| JWH-250 and its metabolites | Limited |
Qualitative summary based on a validation study of a novel immunoassay.[4]
Note on this compound: this compound shares the naphthoylindole core structure with JWH-018, JWH-073, and JWH-210. The primary difference lies in the substitution on the naphthalene (B1677914) ring. Given the high cross-reactivity observed for other JWH compounds with similar core structures, it is plausible that this compound would exhibit some degree of cross-reactivity in immunoassays targeting JWH-018 or its metabolites. However, without specific experimental data, the extent of this cross-reactivity remains speculative.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments related to determining synthetic cannabinoid cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Determination
This protocol outlines a general procedure to determine the percentage of cross-reactivity of a non-target analyte in a competitive ELISA format.
Materials:
-
ELISA plates pre-coated with a synthetic cannabinoid-protein conjugate (e.g., JWH-018-BSA).
-
Primary antibody specific to the target synthetic cannabinoid.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Target synthetic cannabinoid standard (e.g., JWH-018 N-pentanoic acid).
-
Test compound (e.g., this compound).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat ELISA plates with the synthetic cannabinoid-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plates three times with wash buffer.
-
Competition: Prepare serial dilutions of the target standard and the test compound. Add the primary antibody to each well, followed by the addition of either the standard or the test compound. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target standard and the test compound to generate sigmoidal dose-response curves.
-
Determine the concentration of the target standard and the test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Standard / IC50 of Test Compound) x 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining cross-reactivity and the general signaling pathway of cannabinoid receptors.
Caption: Workflow for Determining Cross-Reactivity using Competitive ELISA.
Synthetic cannabinoids like this compound exert their effects primarily through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Caption: General Signaling Pathway of Cannabinoid Receptors.
Conclusion
The detection of synthetic cannabinoids via immunoassay is a complex and evolving field. While specific quantitative cross-reactivity data for this compound remains elusive in the current body of scientific literature, an understanding of the principles of immunoassay cross-reactivity and analysis of data from structurally related compounds can provide valuable insights for researchers. It is critical for laboratories to be aware of the limitations of immunoassays and to employ confirmatory methods for definitive identification. As new synthetic cannabinoids continue to emerge, ongoing research into their cross-reactivity with existing and novel immunoassays will be essential for accurate toxicological screening and the development of effective countermeasures.
References
- 1. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
JWH-213: A Comparative Analysis of Receptor Binding Kinetics with Other Naphthoylindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding kinetics of JWH-213, a synthetic cannabinoid of the naphthoylindole class, with other well-known compounds in the same family: JWH-018, JWH-073, JWH-081, and JWH-200. This objective comparison is supported by experimental data to assist researchers in understanding the relative affinities of these ligands for the cannabinoid receptors CB1 and CB2.
Comparative Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound and other selected naphthoylindoles at the human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | 1.5 | 0.42 |
| JWH-018 | 9.0 ± 5.0 | 2.9 ± 2.6 |
| JWH-073 | 8.9 ± 1.8 | 38.3 ± 11.2 |
| JWH-081 | 1.2 ± 0.03 | 12.4 ± 2.2 |
| JWH-200 | 42.0 | 7.8 |
Note: The Ki values presented are compiled from various sources and may exhibit some variability due to different experimental conditions.
Experimental Protocols
The determination of receptor binding affinities for these cannabinoids is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Materials:
- Membrane Preparations: Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2). These are often derived from transfected cell lines such as HEK-293 or CHO cells.
- Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, commonly [³H]CP-55,940 or [³H]SR141716A.
- Test Compound: The unlabeled naphthoylindole (e.g., this compound) at a range of concentrations.
- Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
- Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity retained on the filters.
2. Procedure:
- Incubation: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and the test compound at varying concentrations. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control) are also included.
- The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Following incubation, the reaction is terminated by rapid filtration through the glass fiber filters. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The filters are then placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The data is analyzed by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
- This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of a competitive binding assay and the canonical signaling pathway activated by these cannabinoid receptor agonists.
Naphthoylindoles like this compound are agonists at the cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through an inhibitory G-protein (Gαi).
Comparative Potency Analysis of JWH-213 and AM-2201 at Cannabinoid Receptors
A comprehensive analysis of JWH-213 and AM-2201 reveals distinct potency profiles at cannabinoid receptors CB1 and CB2. While both synthetic cannabinoids exhibit high binding affinities, their functional potencies and receptor selectivity differ significantly. This guide provides a comparative overview of their potency, detailed experimental methodologies for assessing these parameters, and a visualization of the associated signaling pathways.
Quantitative Potency Comparison
The following table summarizes the key quantitative data for this compound and AM-2201, highlighting their binding affinities (Ki) and functional potencies (EC50) at human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | CB1 | 1.5[1] | Not Reported |
| CB2 | 0.42[1] | Not Reported | |
| AM-2201 | CB1 | 1.0 | 38 |
| CB2 | 2.6 | 58 |
Key Observations:
-
Binding Affinity: Both compounds demonstrate high, nanomolar binding affinities for both CB1 and CB2 receptors. AM-2201 shows a slightly higher affinity for the CB1 receptor compared to this compound. Conversely, this compound exhibits a significantly higher affinity for the CB2 receptor.
-
Receptor Selectivity: this compound displays a notable selectivity for the CB2 receptor over the CB1 receptor. In contrast, AM-2201 is relatively non-selective, with comparable high affinities for both receptor subtypes.
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound and AM-2201 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which in turn modulate the activity of adenylyl cyclase and ion channels.
To determine the potency of these compounds, researchers employ various in vitro assays. The following diagram illustrates a typical workflow for a radioligand binding assay, a common method to determine the binding affinity (Ki) of a compound.
Experimental Protocols
Radioligand Competition Binding Assay (for Ki determination)
This protocol is a standard method used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (this compound, AM-2201).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds (this compound and AM-2201) in binding buffer.
-
Prepare a solution of the radioligand in binding buffer at a concentration close to its Kd value.
-
Prepare a solution of a non-labeled cannabinoid agonist (e.g., WIN55,212-2) at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of the high-concentration non-labeled agonist, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (for EC50 and Emax determination)
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (this compound, AM-2201).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of GDP in assay buffer (final concentration in the assay is typically 10-30 µM).
-
Prepare a solution of [³⁵S]GTPγS in assay buffer (final concentration is typically 0.1-0.5 nM).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
50 µL of test compound dilution (or buffer for basal binding).
-
25 µL of cell membrane suspension.
-
25 µL of a mixture of GDP and [³⁵S]GTPγS.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from all values.
-
Plot the stimulated binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
-
cAMP Accumulation Assay (for functional potency)
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation, by quantifying the change in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, AM-2201).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium.
-
Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
-
Assay:
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (concentration for 50% inhibition).
-
This guide provides a foundational comparison of this compound and AM-2201 potency. Further research, particularly to determine the functional potency of this compound, is necessary for a complete understanding of its pharmacological profile. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies.
References
A Head-to-Head Study: JWH-213 and WIN-55,212-2 on CB1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent synthetic cannabinoid receptor agonists, JWH-213 and WIN-55,212-2, with a specific focus on their interaction with the Cannabinoid Type 1 (CB1) receptor. This document synthesizes available experimental data to offer an objective comparison of their binding affinity and functional activity, complete with detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
This compound, a naphthoylindole, and WIN-55,212-2, an aminoalkylindole, are both widely utilized synthetic cannabinoids in research settings due to their high affinity for the CB1 receptor. While both compounds act as potent agonists, subtle differences in their chemical structures can lead to variations in their pharmacological profiles. This guide aims to elucidate these differences through the presentation of quantitative data from key in vitro assays, providing a valuable resource for researchers designing experiments or developing novel therapeutics targeting the endocannabinoid system.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of JWH-210 (a close structural analog of this compound) and WIN-55,212-2 at the human CB1 receptor. It is important to note that direct head-to-head studies for this compound are limited; therefore, data for the structurally similar and well-characterized JWH-210 is presented as a surrogate.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) - Human CB1 | Reference |
| JWH-210 | 0.46 | [1] |
| WIN-55,212-2 | 1.9 | [2] |
| WIN-55,212-2 | 62.3 | [3] |
| WIN-55,212-2 | 16.7 | [4] |
Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 2: CB1 Receptor Functional Activity - GTPγS Binding Assay
| Compound | EC50 (nM) | Emax (% Basal) | Reference |
| WIN-55,212-2 | 110 - 316.23 | Not Reported | [5] |
| WIN-55,212-2 | 254 ± 13% | Not Reported | [6] |
Table 3: CB1 Receptor Functional Activity - cAMP Inhibition Assay
| Compound | EC50 (nM) | Reference |
| WIN-55,212-2 | 7.4 | [7] |
| WIN-55,212-2 | 10 - 50.12 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of results.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.
-
Cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
Assay Procedure:
-
A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]WIN-55,212-2) is incubated with the receptor-containing membranes.
-
Varying concentrations of the unlabeled test compound (this compound or WIN-55,212-2) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.[8]
Membrane Preparation:
-
Membranes from cells expressing the CB1 receptor are prepared as described in the radioligand binding assay protocol.
Assay Procedure:
-
Cell membranes (5-20 µg of protein per well) are incubated in an assay buffer containing GDP (typically ~10 µM).[9]
-
Serial dilutions of the test compound (this compound or WIN-55,212-2) are added.
-
The binding reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).[9]
-
The plate is incubated at 30°C for 60-90 minutes.[9]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.[9]
-
The radioactivity retained on the filters is measured by a scintillation counter.[8]
Data Analysis:
-
Non-specific binding is subtracted, and the data are plotted as specific binding versus the log concentration of the agonist.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.[9]
cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Cell Culture and Seeding:
-
CHO or HEK293 cells stably expressing the human CB1 receptor are cultured to an appropriate density and seeded into multi-well plates.[9]
Assay Procedure:
-
Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]
-
Cells are then treated with varying concentrations of the test compound (this compound or WIN-55,212-2).
-
Adenylyl cyclase is stimulated with forskolin.[7]
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or TR-FRET based).
Data Analysis:
-
The concentration of the test compound that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined. This value is equivalent to the EC50 for the inhibitory effect.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the canonical signaling pathway of the CB1 receptor.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validating JWH-213's Cannabinoid Receptor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid JWH-213 with other relevant cannabinoid receptor agonists. It focuses on the critical aspect of validating its specificity of action at the Cannabinoid Type 1 (CB1) receptor through the use of a CB1 antagonist. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the pharmacological profile of this compound and similar compounds.
Comparative Analysis of Cannabinoid Receptor Agonists
To understand the specificity of this compound, it is essential to compare its binding affinity and functional potency with other well-characterized cannabinoid agonists. The following table summarizes key quantitative data for this compound and a selection of alternative agonists.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity | Reference(s) |
| CB1 | CB2 | CB1 (GTPγS assay) | ||
| This compound | 1.5 ± 0.2 | 0.42 ± 0.05 | No specific data found | CB2 (3.6x) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | 42.4 ± 4.5 | CB1 (3.1x) |
| CP 55,940 | 0.93 ± 0.11 | 0.68 ± 0.12 | 3.4 | Non-selective |
| WIN 55,212-2 | 2.8 ± 0.3 | 0.28 ± 0.03 | 12.8 ± 1.2 | CB2 (10x) |
| Δ⁹-THC | 40.7 ± 1.7 | 36.4 ± 6.0 | 167.4 | Non-selective |
Note: Ki and EC50 values can vary between studies depending on the specific experimental conditions and assay used.
Experimental Protocols
The validation of a compound's receptor specificity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize the interaction of synthetic cannabinoids with the CB1 receptor and to demonstrate the specificity of this interaction using an antagonist.
Radioligand Binding Assay for CB1 Receptor Affinity (Ki)
This assay determines the affinity of a test compound (like this compound) for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1 cells).
-
Radiolabeled CB1 receptor antagonist, e.g., [³H]SR141716A (Rimonabant).
-
Unlabeled test compound (this compound) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% BSA, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CB1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes (typically 5-10 µg of protein per well).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a fixed concentration of the radiolabeled antagonist (e.g., [³H]SR141716A) to all wells.
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax) and Antagonism
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding. To validate specificity, the assay is performed in the presence and absence of a CB1 antagonist.
Materials:
-
Membranes from cells expressing the human CB1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test agonist (this compound) and a known CB1 antagonist (e.g., Rimonabant).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: As described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the cell membranes (10-20 µg protein/well), GDP (final concentration ~10 µM), and the assay buffer.
-
Agonist Dose-Response: Add increasing concentrations of this compound to a set of wells.
-
Antagonism Assay: To another set of wells, add a fixed concentration of the CB1 antagonist (e.g., 10 nM Rimonabant) followed by increasing concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay by rapid filtration and measure the bound [³⁵S]GTPγS as described in the binding assay.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of this compound to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) of this compound.
-
Compare the dose-response curve of this compound alone with the curve in the presence of the CB1 antagonist. A rightward shift in the curve indicates competitive antagonism, confirming that the effects of this compound are mediated by the CB1 receptor.
-
A Schild analysis can be performed to determine the dissociation constant (Kb) of the antagonist.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for validating this compound's CB1-mediated effects.
Caption: CB1 receptor signaling and antagonist-mediated blockade.
Unveiling the Metabolic Fate of Synthetic Cannabinoids: A Comparative Analysis of JWH-213 and its Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic cannabinoid research is in a constant state of flux, with novel analogs emerging at a rapid pace. Understanding the metabolic stability of these compounds is paramount for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety. This guide provides a comparative overview of the metabolic stability of the synthetic cannabinoid JWH-213 and its fluorinated counterparts. Due to a scarcity of direct comparative data for this compound, this analysis will leverage available data for the structurally similar and well-studied synthetic cannabinoid JWH-018 and its fluorinated analog AM-2201 as proxies.
Executive Summary
Quantitative Metabolic Stability Data
Direct comparative in vitro metabolic stability data, such as half-life (t½) and intrinsic clearance (Clint), for this compound and its specific fluorinated analogs is limited. However, to provide a quantitative context, the following table summarizes metabolic stability parameters for other relevant synthetic cannabinoids, including the fluorinated compound NM-2201, which shares structural similarities with fluorinated JWH analogs. These values were determined using human liver microsomes (HLM).
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (Clint, mL/min/mg) | Reference |
| PX-1 | 15.1 ± 1.02 | 0.046 | [1] |
| PX-2 | 3.4 ± 0.27 | 0.202 | [1] |
| PX-3 | 5.2 ± 0.89 | 0.133 | [1] |
| NM-2201 | 8.0 | Not Reported | [2][3] |
Note: The data presented above is for structurally related synthetic cannabinoids and is intended to provide a general understanding of the range of metabolic stability observed in this class of compounds. The absence of data for JWH-018 and AM-2201 in this format highlights a gap in the current literature.
Qualitative Metabolic Comparison: JWH-018 vs. AM-2201
Studies on JWH-018 and its 5-fluoropentyl analog, AM-2201, reveal distinct metabolic profiles primarily driven by the presence of the fluorine atom.
-
JWH-018 Metabolism: The metabolism of JWH-018 is extensively mediated by cytochrome P450 enzymes, with CYP2C9 and CYP1A2 being major contributors. The primary metabolic pathways include hydroxylation at various positions on the pentyl chain, indole (B1671886) ring, and naphthalene (B1677914) moiety, as well as carboxylation.[4]
-
AM-2201 Metabolism: AM-2201 also undergoes extensive metabolism by CYP enzymes. A key metabolic pathway for AM-2201 is oxidative defluorination of the 5-fluoropentyl chain, leading to the formation of hydroxylated and carboxylated metabolites of JWH-018. This suggests that AM-2201 can act as a prodrug to JWH-018 metabolites. The presence of the fluorine atom makes the terminal carbon of the alkyl chain a site for metabolic attack.
The rapid metabolism of AM-2201, in part through this defluorination pathway, is a significant differentiating factor from its non-fluorinated counterpart.
Experimental Protocols
The following is a generalized protocol for determining the in vitro metabolic stability of a test compound, such as a synthetic cannabinoid, using human liver microsomes. This protocol is based on established methodologies in the field.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound or its fluorinated analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the incubation buffer (phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with the incubation buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and test compound mixture. The final incubation volume will depend on the experimental design.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a multiple volume of cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Visualizing the Pathways
To better understand the biological context and experimental design, the following diagrams were generated using the DOT language for Graphviz.
Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the neurocognitive effects of JWH-018 and THC.
A Comparative Guide to the Neurocognitive Effects of JWH-018 and THC
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between synthetic cannabinoids and naturally occurring compounds like Δ⁹-tetrahydrocannabinol (THC) is critical. This guide provides a detailed, objective comparison of the neurocognitive effects of JWH-018, a potent synthetic cannabinoid, and THC, the primary psychoactive component of cannabis. The information is supported by experimental data to illuminate their distinct pharmacological profiles and impacts on cognitive function.
Pharmacological Profile: A Tale of Two Agonists
JWH-018 and THC both exert their effects primarily through the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, their interaction with these receptors differs significantly, which is foundational to their distinct neurocognitive effects. JWH-018 is a full agonist at both CB1 and CB2 receptors, whereas THC is a partial agonist.[1][[“]][3] This means JWH-018 can elicit a maximal receptor response, potentially leading to more intense and severe effects.[4]
In terms of binding affinity, JWH-018 demonstrates a stronger attraction to both cannabinoid receptors compared to THC.[1][5] Specifically, studies have shown that JWH-018 has an approximately fourfold higher affinity for the CB1 receptor and a tenfold higher affinity for the CB2 receptor than THC.[1][5]
Table 1: Comparison of Receptor Binding Affinities and Potency
| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50/IC50) | Agonist Type |
| JWH-018 | CB1 | ~9.00 nM[3] | EC50: ~102 nM[3] | Full Agonist[3] |
| CB2 | ~2.94 nM[3] | EC50: ~133 nM[3] | Full Agonist[3] | |
| THC | CB1 | Higher Ki than JWH-018[6] | Lower potency than JWH-018[7] | Partial Agonist[6] |
| CB2 | Higher Ki than JWH-018[1] | Lower potency than JWH-018[8] | Partial Agonist[8] |
Neurocognitive Effects: Similarities and Stark Contrasts
At psychotropic dose equivalence, where the subjective feeling of being "high" is matched, both JWH-018 and THC produce similar impairments in psychomotor control, divided attention, and impulse control.[7][9][10] However, the qualitative experience and the impact on other cognitive domains and mood diverge significantly.
JWH-018 is associated with more pronounced dissociative effects and psychotomimetic symptoms compared to THC.[7][9][10] Users of synthetic cannabinoids like JWH-018 also report more negative mood changes and anxiety.[7][11] Conversely, THC is more likely to affect positive mood states.[7]
Long-term use of synthetic cannabinoids has been linked to more severe and persistent cognitive deficits, particularly in working memory and executive function, when compared to chronic cannabis users.[11][12]
Table 2: Summary of Neurocognitive Effects at Equivalent Subjective Intoxication
| Cognitive Domain | JWH-018 | THC |
| Psychomotor Function | Impaired, similar to THC[7][9] | Impaired, similar to JWH-018[7][9] |
| Divided Attention | Impaired, similar to THC[7][9] | Impaired, similar to JWH-018[7][9] |
| Impulse Control | Impaired, similar to THC[7][9] | Impaired, similar to JWH-018[7][9] |
| Working Memory | Impaired[12][13] | Impaired[14] |
| Psychotomimetic Effects | Significant, with pronounced dissociative effects[7][9][10] | Significant, but less pronounced dissociative effects than JWH-018[7] |
| Mood | Associated with negative mood changes[7] | Can enhance positive mood states[7] |
Experimental Protocols
The findings presented are derived from controlled, double-blind, placebo-controlled, crossover studies, which are considered the gold standard for clinical research in this field.
Subject Recruitment and Dosing
Participants are typically healthy, experienced cannabis users who undergo screening for physical and mental health.[7][14] Doses are administered in a controlled setting, often through inhalation or oral routes, to achieve specific plasma concentrations and subjective effects.[4][14]
Neurocognitive Assessment
A battery of standardized tests is used to assess various cognitive domains before and after drug administration. Common tests include:
-
Critical Tracking Task (CTT): Measures psychomotor coordination and the ability to control a dynamically unstable system.[7]
-
Stop Signal Task (SST): Assesses impulse control by requiring participants to inhibit a prepotent motor response.
-
N-Back Task: A continuous performance task used to measure working memory and working memory capacity.[12]
-
Wisconsin Card Sorting Test (WCST): A measure of executive function, specifically cognitive flexibility and set-shifting.[12]
-
Subjective Questionnaires: The Profile of Mood States (POMS) and the Bond-Lader Visual Analogue Scale are used to quantify subjective feelings of intoxication, mood, and alertness.[7][15]
Visualizing the Mechanisms and Methods
To better understand the underlying biological processes and the experimental approaches used to study them, the following diagrams are provided.
Caption: CB1 Receptor Signaling Pathway for JWH-018 and THC.
References
- 1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Neurocognition and subjective experience following acute doses of the synthetic cannabinoid JWH‐018: a phase 1, placebo‐controlled, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Cannabinoids on Executive Functions: Evidence from Cannabis and Synthetic Cannabinoids—A Systematic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. commons.und.edu [commons.und.edu]
- 12. Chronic Use of Synthetic Cannabinoids Is Associated With Impairment in Working Memory and Mental Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Δ9-Tetrahydrocannabinol (THC) impairs visual working memory performance: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomised, placebo-controlled, double blind, crossover trial on the effect of a 20:1 cannabidiol: Δ9-tetrahydrocannabinol medical cannabis product on neurocognition, attention, and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-213 and G-Protein Activation: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the synthetic cannabinoid JWH-213 in activating G-proteins, benchmarked against other significant synthetic cannabinoids (SCs). Due to a lack of specific quantitative G-protein activation data (EC50, Emax) for this compound in the reviewed literature, this guide utilizes data from its close structural analog, JWH-018, and the related compound JWH-210, to provide an informed comparison. The primary focus is on the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Executive Summary
Synthetic cannabinoids, including the JWH series, primarily exert their effects through the activation of CB1 and CB2 receptors. This activation initiates a cascade of intracellular signaling events, beginning with the activation of heterotrimeric G-proteins. The efficacy and potency of different synthetic cannabinoids in activating these G-proteins can vary significantly, leading to diverse pharmacological profiles. This guide synthesizes available data to compare the G-protein activation profiles of JWH compounds against other notable synthetic cannabinoids, providing insights into their functional activity at a proximal stage of receptor signaling.
Comparative Data on G-Protein Activation
The following table summarizes the available quantitative data on the efficacy and potency of various synthetic cannabinoids in activating G-proteins, primarily through the inhibition of adenylyl cyclase (Gαi/o pathway) and stimulation of cAMP production (Gαs pathway). Data for JWH-018 is presented as a proxy for this compound.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| JWH-018 | CB1 | cAMP Inhibition (Gαi/o) | Potency Rank | 4th | [1] |
| CB1 | cAMP Stimulation (Gαs) | Potency Rank | 3rd | [1] | |
| CB1 | ERK1/2 Activation | EC50 (nM) | 4.4 | [2] | |
| CB1 | [35S]GTPγS Binding | Efficacy | Full Agonist | [3] | |
| CB2 | [35S]GTPγS Binding | Efficacy | Full Agonist | [3] | |
| JWH-210 | CB1 | ERK Activation | - | Significant | [4][5] |
| CP-55,940 | CB1/CB2 | [35S]GTPγS Binding | Efficacy | Full Agonist | [3] |
| WIN-55,212-2 | CB1 | ERK1/2 Activation | EC50 (nM) | 69.9 | [2] |
| 5F-MDMB-PICA | CB1 | cAMP Inhibition (Gαi/o) | Potency Rank | 1st | [1] |
| CB1 | cAMP Stimulation (Gαs) | Potency Rank | 2nd | [1] | |
| AB-FUBINACA | CB1 | cAMP Inhibition (Gαi/o) | Potency Rank | 2nd | [1] |
| CB1 | cAMP Stimulation (Gαs) | Potency Rank | 4th | [1] | |
| PB-22 | CB1 | cAMP Inhibition (Gαi/o) | Potency Rank | 3rd | [1] |
| CB1 | cAMP Stimulation (Gαs) | Potency Rank | 1st | [1] | |
| XLR-11 | CB1 | cAMP Inhibition (Gαi/o) | Potency Rank | 5th | [1] |
| CB1 | cAMP Stimulation (Gαs) | Potency Rank | 5th | [1] |
Note: Potency rankings are from a comparative study where 1st is the most potent.[1] A lower EC50 value indicates higher potency.
Signaling Pathways and Experimental Workflow
The activation of cannabinoid receptors by synthetic cannabinoids initiates a conformational change in the receptor, leading to the activation of associated G-proteins. This process involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα and Gβγ subunits can then modulate the activity of various downstream effectors.
Caption: General signaling pathway of cannabinoid receptors upon activation by synthetic cannabinoids.
The following diagram illustrates a typical workflow for a [35S]GTPγS binding assay, a common method to directly quantify G-protein activation.
Caption: Experimental workflow for a [35S]GTPγS binding assay.
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay is a direct measure of G-protein activation following agonist binding to a GPCR.[6]
1. Membrane Preparation:
-
Culture cells stably expressing the human cannabinoid receptor of interest (e.g., HEK293 or CHO cells) to confluence.
-
Harvest the cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh TME buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of the synthetic cannabinoid to be tested.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters completely.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are typically normalized to the basal binding (in the absence of agonist) and expressed as a percentage of stimulation over basal.
-
Concentration-response curves are generated using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Discussion
The available data, primarily from studies on JWH-018, suggest that it acts as a full and potent agonist at both CB1 and CB2 receptors.[3] The rank order of potency for Gαi/o and Gαs activation indicates that different synthetic cannabinoids can exhibit biased agonism, preferentially activating one G-protein subtype over another.[1] For instance, while PB-22 is the most potent activator of the Gαs pathway, 5F-MDMB-PICA is the most potent for the Gαi/o pathway.[1] JWH-018 falls in the middle range for both pathways, suggesting a more balanced activation profile compared to some other synthetic cannabinoids.[1]
The ERK activation data for JWH-018 and JWH-210 further support their potent agonistic activity at the CB1 receptor.[2][4][5] The significantly lower EC50 value for JWH-018 in ERK1/2 activation compared to WIN-55,212-2 highlights its high potency.[2] While direct G-protein activation data for this compound is needed for a definitive comparison, its structural similarity to JWH-018 and JWH-210 suggests it is also likely a potent agonist at cannabinoid receptors. The subtle structural differences, however, could lead to variations in its efficacy and G-protein coupling preference.
Conclusion
This compound, based on data from its close analogs, is anticipated to be a potent agonist at cannabinoid receptors, capable of efficiently activating G-proteins. The comparative data highlight the significant variability in potency and potential for biased agonism among different classes of synthetic cannabinoids. For a comprehensive understanding of this compound's pharmacological profile, further studies employing direct G-protein activation assays, such as the [35S]GTPγS binding assay, are essential to determine its specific EC50 and Emax values at both CB1 and CB2 receptors. Such data would be invaluable for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Synthetic Cannabinoids: A Comparative Guide to Antibody Cross-Reactivity
For Immediate Release
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge for researchers, clinicians, and forensic toxicologists who rely on accurate and reliable detection methods. Immunoassays, particularly ELISA, are widely used for screening due to their speed and high throughput. However, the constant emergence of new synthetic cannabinoid analogues necessitates a thorough understanding of the cross-reactivity profiles of commercially available antibodies. This guide provides a comparative overview of antibody cross-reactivity for the identification of synthetic cannabinoids, supported by experimental data and detailed protocols to aid researchers in selecting and interpreting their immunoassay results.
The Challenge of Cross-Reactivity in Synthetic Cannabinoid Detection
The principle of immunoassays for drug detection relies on the specific binding of an antibody to its target analyte. However, due to structural similarities between different synthetic cannabinoids, antibodies developed against one compound may also bind to others, a phenomenon known as cross-reactivity.[1] This can be both an advantage and a disadvantage. Broad cross-reactivity can enable the detection of new, untargeted analogues, while a lack of it may lead to false-negative results for emerging drugs.[1] Conversely, high cross-reactivity with non-targeted but structurally similar compounds can complicate data interpretation and may require confirmation by more specific methods like mass spectrometry.[1][2]
Comparative Analysis of Antibody Cross-Reactivity
To assist researchers in navigating this complexity, the following tables summarize the cross-reactivity of various antibodies against a panel of synthetic cannabinoids and their metabolites. The data has been compiled from multiple studies and product information sheets. It is important to note that cross-reactivity can be influenced by the specific assay format and the target analyte for which the antibody was developed.[1]
Table 1: Cross-Reactivity of an Immunoassay Targeting JWH-018 N-(5-hydroxypentyl) Metabolite
This table presents data from an ELISA kit targeting a metabolite of JWH-018. The cross-reactivity of 73 individual synthetic cannabinoids was evaluated, with 19 exhibiting moderate to high cross-reactivity.[3] The data highlights that hydroxylation of the alkyl side chain tends to increase cross-reactivity in this particular assay.[3]
| Compound | Cross-Reactivity (%) |
| JWH-018 N-(5-hydroxypentyl) metabolite | 100 |
| JWH-073 N-(butanoic acid) | >100 |
| JWH-073 N-(4-hydroxybutyl) | >100 |
| JWH-073 N-(3-hydroxybutyl) | >100 |
| AM-2201 N-(4-hydroxypentyl) metabolite | 88 |
| JWH-018 N-pentanoic acid metabolite | 75 |
| JWH-122 N-(5-hydroxypentyl) metabolite | 50 |
| JWH-019 N-(5-hydroxypentyl) metabolite | 33 |
| JWH-081 N-(5-hydroxypentyl) metabolite | 25 |
| JWH-210 N-(5-hydroxypentyl) metabolite | 15 |
| JWH-250 N-(5-hydroxypentyl) metabolite | 10 |
| UR-144 | <1 |
| XLR-11 | <1 |
| AKB48 | <1 |
Note: This is a partial list for illustrative purposes, based on available data. The percentage of cross-reactivity is calculated relative to the target analyte.
Table 2: Cross-Reactivity of an Immunoassay Targeting UR-144/XLR-11
This table showcases the cross-reactivity profile of an ELISA designed to detect UR-144 and its fluorinated analog, XLR-11, by targeting the common pentanoic acid metabolite.[4]
| Compound | Cross-Reactivity (%) |
| UR-144 pentanoic acid metabolite | 100 |
| UR-144 N-(5-hydroxypentyl) metabolite | >110 |
| UR-144 N-(4-hydroxypentyl) metabolite | >110 |
| XLR-11 N-(4-hydroxypentyl) metabolite | Significant |
| UR-144 (parent compound) | <10 |
| XLR-11 (parent compound) | <10 |
| JWH-018 | Not specified |
| JWH-073 | Not specified |
| AM-2201 | Not specified |
Note: "Significant" indicates notable cross-reactivity as reported in the source, but a precise percentage was not provided.
Table 3: Cross-Reactivity of an Immunoassay Targeting AB-PINACA
The following table details the cross-reactivity of an assay targeting AB-PINACA and its metabolites. This assay demonstrates broad reactivity with other structurally related synthetic cannabinoids.[5]
| Compound | Cross-Reactivity (%) |
| AB-PINACA N-pentanoic acid | 100 |
| 5F-AB-PINACA | Significant |
| AB-CHMINACA | Significant |
| AB-FUBINACA | Significant |
| ADB-PINACA | Significant |
| JWH-018 | Not specified |
| UR-144 | Not specified |
Note: "Significant" indicates notable cross-reactivity as reported in the source, but a precise percentage was not provided.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing in-house validation studies.
Competitive ELISA for Synthetic Cannabinoid Detection
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to determine the presence and cross-reactivity of synthetic cannabinoids.
Materials:
-
Microtiter plate pre-coated with a synthetic cannabinoid-protein conjugate.
-
Primary antibody specific to the target synthetic cannabinoid.
-
Enzyme-conjugated secondary antibody.
-
Target synthetic cannabinoid standard.
-
Suspected cross-reacting compounds.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Sample/Standard Preparation: Prepare serial dilutions of the target synthetic cannabinoid standard and the suspected cross-reacting compounds in the assay buffer.
-
Competition: Add a fixed volume of the sample, standard, or cross-reactant solution to the wells of the pre-coated microtiter plate.
-
Primary Antibody Addition: Add a fixed volume of the primary antibody to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding between the free analyte and the coated conjugate for the primary antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate under the same conditions as the primary antibody incubation.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature to allow for color development. The intensity of the color is inversely proportional to the concentration of the target analyte in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target standard at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in synthetic cannabinoid identification and their mechanism of action, the following diagrams are provided.
Caption: A typical experimental workflow for determining antibody cross-reactivity using a competitive ELISA.
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor.
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
Conclusion
The selection of an appropriate antibody is a critical step in the development of reliable immunoassays for the detection of synthetic cannabinoids. The data presented in this guide underscore the importance of considering the cross-reactivity profile of an antibody in the context of the specific synthetic cannabinoids prevalent in the target population. While broad cross-reactivity can be beneficial for detecting emerging analogues, it is essential to confirm positive results with a more specific method, especially in forensic and clinical settings. Researchers are encouraged to perform their own validation studies to ensure the suitability of their chosen immunoassay for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cross-reactivity of poly- and monoclonal antibodies for synthetic cannabinoids by direct SPR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. One moment, please... [ark-tdm.com]
Safety Operating Guide
Navigating the Disposal of JWH-213: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like JWH-213 is a critical component of laboratory safety and regulatory compliance. While specific regulations for this compound are not explicitly defined in the provided search results, the general procedures for the disposal of synthetic cannabinoids and hazardous chemical waste provide a strong framework for ensuring safe and responsible handling.[1] The physiological and toxicological properties of this compound have not been fully evaluated, underscoring the need for cautious handling and disposal.[2]
Key Principles for this compound Disposal
The primary principle in the disposal of cannabinoid waste is to render it "unusable and unrecognizable" to prevent diversion and accidental exposure.[1][3] This typically involves grinding the material and mixing it with other waste.[1]
Waste Characterization
Before disposal, it is crucial to characterize the waste. If this compound exhibits any of the hazardous characteristics defined by the Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste.
| Characteristic | Quantitative Threshold | Description |
| Ignitability | Flash point < 60°C (140°F) | Liquids that can easily catch fire.[4] |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | Aqueous solutions that can corrode steel.[4] |
| Reactivity | Unstable, reacts violently with water, forms explosive mixtures, or generates toxic gases. | Substances that are unstable under normal conditions.[4] |
| Toxicity | Exceeds specific concentration limits for certain heavy metals and pesticides. | Harmful or fatal when ingested or absorbed.[4] |
This table summarizes key quantitative thresholds for classifying hazardous chemical waste according to RCRA.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for synthetic cannabinoid and hazardous chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance. [1]
1. Personal Protective Equipment (PPE):
2. Segregation:
-
Isolate the this compound waste from other laboratory waste streams.
3. Rendering Unusable and Unrecognizable:
-
Grinding: If this compound is in solid form, grind it to a fine consistency.[1]
-
Mixing: Mix the ground this compound with at least 50% non-cannabinoid solid waste.[1][3] Acceptable mixing materials include:
4. Final Disposal Options:
-
The appropriate disposal method depends on the form of the waste and local regulations.
| Disposal Method | Description | Key Requirements |
| Landfill | Disposal in a permitted solid waste facility.[1] | The waste mixture must be placed in a secured, sealed container.[1] |
| Incineration | Destruction of waste through high-temperature burning.[1] | This method ensures complete destruction and should be carried out by a licensed incineration facility.[1] |
| Composting | Biodegradation of organic waste. | The waste must first be rendered unusable and may require approval from the local health department.[1] |
This table outlines common disposal options for cannabinoid waste.
5. Container Management:
-
Use sturdy, leak-proof containers that are compatible with the chemical waste.[5]
-
Keep containers securely sealed except when adding waste.[5]
-
Properly label all waste containers with their contents.[5]
6. Documentation and Compliance:
-
Researchers handling controlled substances must adhere to DEA regulations, which include meticulous record-keeping.[3]
-
A DEA Form 41 may be required prior to disposing of any controlled substance.[3]
-
All cannabis waste must be stored securely in a limited-access area prior to disposal.[1]
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can ensure a safe environment and maintain regulatory compliance, thereby protecting both personnel and the environment.
References
Essential Safety and Operational Guide for Handling JWH-213
Disclaimer: This document provides essential safety and logistical information for handling JWH-213 in a research setting. This compound is a potent synthetic cannabinoid for research purposes only, and its physiological and toxicological properties have not been fully evaluated.[1][2] Therefore, it must be handled with extreme caution as a potentially hazardous substance. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines.
I. Hazard Identification and Risk Assessment
This compound is a naphthoylindole-class synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors.[1][2] Due to the lack of comprehensive toxicity data, a conservative approach to handling is mandatory. The primary risks are associated with accidental inhalation, ingestion, or dermal contact, which could lead to unforeseen pharmacological effects. Many commercial preparations of this compound are supplied as a solution in methanol, a flammable and toxic solvent, which introduces additional hazards.
II. Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE for the quantity and form of this compound being handled. The following table summarizes the recommended PPE for different laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles | High risk of aerosolization and inhalation of a potent, uncharacterized powder. Full respiratory and skin protection is critical. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment required. |
III. Operational Plan
A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.
-
The storage location should be a designated, locked cabinet for potent compounds.
2. Handling and Use:
-
All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate all items after use.
-
Avoid raising dust when working with powdered this compound.
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before cleaning the spill. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed, labeled hazardous waste container. For powder spills, gently cover with a damp paper towel to avoid creating dust, then collect the material.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.
-
IV. Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. As a synthetic cannabinoid, it is prudent to follow regulations for the disposal of controlled substances where applicable.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound (Powder or Solution) | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Dispose of through a certified hazardous waste vendor. | To prevent environmental release and ensure proper destruction of the potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated items.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual contamination and prevent further exposure.[3] |
In many jurisdictions, cannabis-related waste must be rendered "unusable and unrecognizable" before disposal.[4] This can be achieved by grinding the waste and mixing it with at least 50% non-cannabis material such as soil or compost.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
V. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Formula Weight: 383.5 g/mol ) in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table above)
-
Microcentrifuge tubes or vials
-
Pipettors and sterile, filtered tips
Procedure:
-
Pre-weighing Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing: In the chemical fume hood, carefully weigh 3.84 mg of this compound powder into a tared microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may be required to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed container. Label the container clearly with the compound name, concentration, solvent, and date of preparation.
VI. Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
